Product packaging for Methyl 2-methyl-6-nitrobenzoate(Cat. No.:CAS No. 61940-22-5)

Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663
CAS No.: 61940-22-5
M. Wt: 195.17 g/mol
InChI Key: XPVBLOOMFDNJTH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-nitrobenzoate is a strategically valuable nitroaromatic ester, primarily serving as a versatile synthetic intermediate in advanced organic chemistry and medicinal chemistry research. Its core research value lies in the orthogonal reactivity of its functional groups: the electron-deficient nitro group is amenable to reduction to an aniline, a crucial precursor for heterocycle synthesis and functionalization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or transformed via reduction. This compound is particularly significant in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals, where the 2,6-disubstituted benzoate scaffold is a common structural motif. Researchers utilize it extensively in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, following nitro group manipulation. Its mechanism of action is not pharmacological but chemical, functioning as a building block that introduces both steric hindrance from the methyl group and electronic direction from the nitro group, enabling the controlled construction of diverse and intricate molecular architectures. This high-purity reagent is essential for developing novel synthetic methodologies and for the discovery and optimization of new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLOOMFDNJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344340
Record name Methyl 2-methyl-6-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61940-22-5
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-6-NITROBENZOATE
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Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-methyl-6-nitrobenzoate, a key chemical intermediate. It details the compound's physical, chemical, and spectral properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its relevance in organic synthesis, particularly as an impurity and potential intermediate related to the anticancer drug Lenalidomide. Safety, handling, and experimental workflows are also presented to provide a complete profile for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.

Identifiers and Physical Data

The fundamental identifiers and physical properties of this compound are summarized below for quick reference.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 61940-22-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Physical Form Solid
Purity (Typical) ≥97%
Storage Conditions Sealed in dry, room temperature
Synonyms 2-Methyl-6-nitrobenzoic acid methyl ester, 6-Nitro-o-toluic Acid Methyl Ester, Lenalidomide Impurity 22[1]
Spectral Properties

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic DataDescription
Mass Spectrometry (GC-MS) A mass spectrum is available in the NIST database under NIST Number 128940.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[1] Expected characteristic peaks include a strong absorption for the ester C=O stretch (approx. 1735-1750 cm⁻¹), two stretches for the -NO₂ group (approx. 1490-1550 cm⁻¹ and 1315-1355 cm⁻¹), aromatic C=C stretches (approx. 1600 and 1475 cm⁻¹), and C-H stretches for the methyl group (approx. 2800-2950 cm⁻¹).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra were not found in the search, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (one on the ring, one on the ester) and the aromatic protons. The ¹³C NMR would similarly show unique signals for each of the nine carbons, with the ester carbonyl carbon resonating significantly downfield (typically >160 ppm).[3]

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process: the nitration of 2-methylbenzoic acid (o-toluic acid) to form 2-methyl-6-nitrobenzoic acid, followed by the Fischer esterification of the resulting carboxylic acid.

Synthesis_Pathway Start 2-Methylbenzoic Acid Reagent1 HNO₃ / H₂SO₄ Intermediate 2-Methyl-6-nitrobenzoic Acid Reagent2 Methanol (CH₃OH) H₂SO₄ (cat.) Product This compound Reagent1->Intermediate Nitration Reagent2->Product Esterification

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on standard procedures for nitration and esterification reactions in organic chemistry.[4][5]

Step 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid (Nitration)

  • Preparation: In a round-bottomed flask fitted with a magnetic stirrer, add 2-methylbenzoic acid to concentrated sulfuric acid at 0 °C in an ice bath. Stir until fully dissolved.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the dissolved 2-methylbenzoic acid solution. The temperature must be carefully maintained between 5-15 °C throughout the addition to prevent over-nitration and side reactions.[5]

  • Stirring: After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at room temperature.

  • Isolation: Pour the reaction mixture slowly over a beaker of crushed ice. The solid 2-methyl-6-nitrobenzoic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed to improve purity. The melting point of 2-methyl-6-nitrobenzoic acid is 153-157 °C.[6]

Step 2: Synthesis of this compound (Fischer Esterification)

  • Setup: In a round-bottomed flask, dissolve the dried 2-methyl-6-nitrobenzoic acid from Step 1 in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the carboxylic acid volume) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

This compound is primarily of interest as a chemical intermediate and a reference standard in pharmaceutical development.

  • Lenalidomide Synthesis: The compound is identified as "Lenalidomide Impurity 22," indicating its formation as a byproduct or its use as a reference marker in the synthesis of Lenalidomide, a critical immunomodulatory drug for treating multiple myeloma.[1][7][8]

  • Building Block: The 2-methyl-6-nitrobenzoyl scaffold is valuable in organic synthesis. The corresponding anhydride, 2-methyl-6-nitrobenzoic anhydride (also known as the Shiina reagent), is a widely used and powerful coupling agent for forming esters, amides, and macro-lactones under mild conditions.[9][10][11] This highlights the synthetic utility of the core chemical structure.

Safety and Handling

According to GHS classifications, this compound is considered hazardous.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Hazard ClassHazard Statement
Acute toxicity, oral H302: Harmful if swallowed
Skin corrosion/irritation H315: Causes skin irritation
Serious eye damage/eye irritation H319: Causes serious eye irritation
Specific target organ toxicity, single exposure H335: May cause respiratory irritation

Source:[1]

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Experimental_Workflow prep 1. Reactant Preparation nitration 2. Nitration Reaction (Formation of Acid) prep->nitration iso1 3. Isolation & Purification (Precipitation, Filtration) nitration->iso1 ester 4. Esterification Reaction (Formation of Ester) iso1->ester iso2 5. Final Isolation & Purification (Extraction, Chromatography) ester->iso2 char 6. Characterization (NMR, IR, MS) iso2->char

Caption: Workflow for the synthesis and characterization of the target compound.

References

In-Depth Technical Guide: Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate, with the CAS number 61940-22-5, is a nitroaromatic compound with emerging interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its potential applications, particularly in cancer research. The document summarizes key quantitative data in structured tables and visualizes essential workflows and potential mechanisms of action using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 61940-22-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 283.4 °C
Physical Form Solid
Purity Typically >97%

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataDetails
Mass Spectrometry (GC-MS) Key m/z peaks at 163 and 164.
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for characterization of functional groups.
¹H NMR While specific spectra for this compound are not readily available in public databases, the expected proton NMR would show signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring.
¹³C NMR Similarly, the carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the methyl group carbon. A study on substituted methyl benzoates provides insights into the expected chemical shifts.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid

A common method for the synthesis of the precursor, 2-methyl-6-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene.

  • Reaction: Oxidation of 3-nitro-o-xylene using an oxidizing agent such as nitric acid.

  • Procedure: A detailed procedure is outlined in patent CN111718264A, which describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene. The process involves reacting 3-nitro-o-xylene with dilute nitric acid under elevated temperature and pressure with oxygen as an oxidant. The resulting crude product is then purified.

Step 2: Esterification of 2-methyl-6-nitrobenzoic acid

The carboxylic acid is then converted to its methyl ester.

  • Reaction: Fischer esterification of 2-methyl-6-nitrobenzoic acid with methanol in the presence of an acid catalyst.

  • Procedure: While a specific detailed protocol for this exact substrate is not widely published, a general and effective method is the Shiina macrolactonization, which can also be applied for esterification. This method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent. A more standard approach involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Synthesis_Workflow 3-nitro-o-xylene 3-nitro-o-xylene Oxidation Oxidation 3-nitro-o-xylene->Oxidation Nitric Acid, O2 2-methyl-6-nitrobenzoic acid 2-methyl-6-nitrobenzoic acid Oxidation->2-methyl-6-nitrobenzoic acid Esterification Esterification 2-methyl-6-nitrobenzoic acid->Esterification Methanol, Acid Catalyst This compound This compound Esterification->this compound Derivatization_Workflow This compound This compound Bromination Bromination This compound->Bromination NBS or DBDMH, AIBN Methyl 2-bromomethyl-6-nitro-benzoate Methyl 2-bromomethyl-6-nitro-benzoate Bromination->Methyl 2-bromomethyl-6-nitro-benzoate Mechanism_of_Action cluster_0 Cellular Effects MMNB This compound Lysine_Activity Inhibition of Lysine Activity MMNB->Lysine_Activity DNA_Synthesis Blocking of DNA Synthesis MMNB->DNA_Synthesis Cancer_Cell_Growth Inhibition of Cancer Cell Growth Lysine_Activity->Cancer_Cell_Growth DNA_Synthesis->Cancer_Cell_Growth

References

"physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-6-nitrobenzoate is an organic compound with the chemical formula C₉H₉NO₄. It belongs to the class of aromatic compounds, specifically a substituted methyl benzoate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and relevant spectral data analyses. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of this compound is crucial for its handling, application, and analysis in a laboratory setting. While specific experimental data for this exact compound is limited in publicly available literature, the following tables summarize the known identifiers and predicted properties.

Table 1: General and Calculated Physical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₉NO₄-
Molecular Weight 195.17 g/mol -
CAS Number 61940-22-5-
Appearance Solid (Predicted)General observation for similar compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
XLogP3 1.8Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 2Predicted

Note: The absence of experimentally determined melting and boiling points in the literature necessitates the use of predictive models or experimental determination for specific applications.

Synthesis

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-methyl-6-nitrobenzoic acid

A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene. The process involves the oxidation of 3-nitro-o-xylene using dilute nitric acid under elevated temperature and pressure, followed by separation and purification steps.

Esterification of 2-methyl-6-nitrobenzoic acid

The conversion of 2-methyl-6-nitrobenzoic acid to this compound is typically achieved through Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A logical workflow for the synthesis is presented in the following diagram:

Synthesis_Workflow Start 3-nitro-o-xylene Oxidation Oxidation (Dilute HNO3, O2, Heat, Pressure) Start->Oxidation Crude_Acid Crude 2-methyl-6-nitrobenzoic acid Oxidation->Crude_Acid Purification Purification Crude_Acid->Purification Pure_Acid Pure 2-methyl-6-nitrobenzoic acid Purification->Pure_Acid Esterification Esterification (Methanol, H2SO4, Reflux) Pure_Acid->Esterification End This compound Esterification->End

Synthesis Workflow for this compound

Spectroscopic Data and Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing coupling patterns dependent on their substitution.

  • Methyl Ester Protons: A singlet peak around δ 3.5-4.0 ppm.

  • Aromatic Methyl Protons: A singlet peak in the upfield aromatic region, likely around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.

  • Aromatic Carbons: Several signals in the range of δ 120-150 ppm.

  • Methyl Ester Carbon: A signal around δ 50-55 ppm.

  • Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester) 1720 - 1740 (strong)
NO₂ (Nitro) 1510 - 1560 (asymmetric stretch, strong) 1345 - 1385 (symmetric stretch, strong)
C-O (Ester) 1000 - 1300 (strong)
C-H (Aromatic) 3000 - 3100 (medium)
C-H (Alkyl) 2850 - 3000 (medium)
C=C (Aromatic) 1400 - 1600 (variable)
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (195.17). PubChem indicates a GC-MS data entry with a top peak at m/z 163 and a second highest at m/z 164, suggesting potential fragmentation patterns.[1]

A logical workflow for the structural elucidation of an unknown sample suspected to be this compound is presented below.

Elucidation_Workflow Sample Unknown Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MolWeight Determine Molecular Weight MS->MolWeight FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Determine Connectivity NMR->Connectivity Structure Propose Structure MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Structural Elucidation Workflow

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in this guide.

Synthesis of this compound (General Protocol)

Objective: To synthesize this compound via Fischer esterification of 2-methyl-6-nitrobenzoic acid.

Materials:

  • 2-methyl-6-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known quantity of 2-methyl-6-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with stirring for a period sufficient to drive the reaction to completion (typically monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash with brine to remove any remaining aqueous contaminants.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Solid sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with a suitable heating oil

  • Thermometer

Procedure:

  • Ensure the solid sample is finely powdered and dry.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the sample holder of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

  • Heat the sample at a controlled rate. For a preliminary determination, a faster heating rate can be used.

  • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

  • Sample compound

  • Test tubes

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, known amount of the sample (e.g., 10 mg) into a test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Observe whether the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under these conditions.

  • Repeat the process with different solvents to establish a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

  • Sample compound

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube and cap

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution into a clean, dry NMR tube.

  • Place the NMR tube into the spectrometer's sample holder.

  • Follow the instrument-specific software instructions to lock the field frequency on the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ¹H and/or ¹³C NMR spectra.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of a solid sample to identify functional groups.

Materials:

  • Solid sample

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Sample compound

  • Mass spectrometer with an EI source

Procedure:

  • Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated inlet system or a gas chromatograph (GC-MS).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While a complete experimental dataset for this specific compound remains to be fully elucidated in public literature, the provided information on its identifiers, predicted properties, synthesis route, and expected spectral characteristics, along with detailed general experimental protocols, offers a robust starting point for researchers and professionals. The methodologies and analytical workflows described herein are standard practices in chemical research and can be readily applied to further investigate this and other related compounds.

References

"Methyl 2-methyl-6-nitrobenzoate structural formula and IUPAC name"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Methyl 2-methyl-6-nitrobenzoate, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

This compound is an organic compound belonging to the benzoate ester class. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group at positions 2, 6, and 1 respectively.

IUPAC Name: this compound[1]

Structural Formula:

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 61940-22-5[1]
Canonical SMILES CC1=C(C(=CC=C1)--INVALID-LINK--[O-])C(=O)OC[1]
InChI Key XPVBLOOMFDNJTH-UHFFFAOYSA-N[1]

Table 2: Computed Properties

PropertyValueReference
XLogP3 1.1[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Exact Mass 195.05315777 Da[1]
Topological Polar Surface Area 72.1 Ų[1]
Heavy Atom Count 14

Table 3: Spectroscopic Information

Spectrum TypeDetailsReference
GC-MS NIST Number: 128940[1]
IR Spectra Vapor Phase IR Spectra available from John Wiley & Sons, Inc.[1]

Experimental Protocols

While a direct synthesis protocol for this compound was not found, a detailed method for the synthesis of its precursor, 2-methyl-6-nitrobenzoic acid, is available. This acid can be subsequently esterified to yield the target compound.

Synthesis of 2-methyl-6-nitrobenzoic acid via Oxidation of 3-nitro-o-xylene

This protocol is adapted from a patented method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.[3][4]

Materials:

  • 3-nitro-o-xylene

  • Dilute nitric acid (10-35% mass concentration)

  • Oxygen (oxidant)

  • Organic solvent (for extraction)

  • Acid (for pH adjustment)

  • Alkali (for pH adjustment)

  • Alcohol solvent (for esterification)

Equipment:

  • Oxidation reaction kettle

  • Mechanical stirrer

  • Heating and cooling system

  • Filtration apparatus

  • Distillation apparatus

  • pH meter

Procedure:

  • Oxidation:

    • Charge the oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

    • Raise the temperature to 120-150 °C and pressurize the kettle with oxygen to 1.5-4.0 MPa.

    • Maintain the reaction with stirring for 6-18 hours.[3]

  • Isolation of Crude Product:

    • After the reaction is complete, cool the reaction mixture to 10-30 °C.[3]

    • Discharge the oxidation reaction liquid and filter to obtain the crude product, which is a mixture of acids.

  • Esterification:

    • Wash the crude product with water.

    • Add an alcohol solvent and an acid catalyst to perform esterification.

    • After the reaction, distill off the solvent to obtain a concentrated solution of the esterified products.

  • Separation:

    • Add an alkali to the esterified concentrate to adjust the pH, leading to the saponification of the esters back to their corresponding carboxylate salts.

    • This allows for the separation of 2-methyl-6-nitrobenzoic acid from 3-nitro-2-methylbenzoate through subsequent extraction and pH adjustment steps.[3]

  • Final Isolation:

    • Extract the aqueous layer containing the desired product with an organic solvent.

    • Adjust the pH of the aqueous layer with acid to precipitate the 2-methyl-6-nitrobenzoic acid.

    • Filter the solid and dry to obtain the pure acid.

Subsequent Esterification to this compound: The obtained 2-methyl-6-nitrobenzoic acid can be converted to this compound using standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid).

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of 2-methyl-6-nitrobenzoic acid, a key precursor to the target molecule.

Synthesis_Workflow Start Start Materials Reactants 3-nitro-o-xylene Dilute Nitric Acid Oxidation Oxidation Reaction Reactants->Oxidation O2, 120-150°C 1.5-4.0 MPa Crude Crude Product (Acid Mixture) Oxidation->Crude Cooling & Filtration Esterification Esterification Crude->Esterification Alcohol, Acid Catalyst Esters Esterified Concentrate Esterification->Esters Separation Separation (pH Adjustment & Extraction) Esters->Separation Product 2-methyl-6-nitrobenzoic acid Separation->Product FinalEsterification Fischer Esterification (with Methanol) Product->FinalEsterification Target This compound FinalEsterification->Target

Caption: Synthesis workflow for this compound precursor.

References

"Methyl 2-methyl-6-nitrobenzoate safety and handling guidelines"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 2-methyl-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 61940-22-5). The following sections detail the hazardous properties, recommended handling procedures, and emergency measures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. Key physical and chemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
CAS Number 61940-22-5PubChem[1]
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature Room Temperature (Sealed in dry conditions)Sigma-Aldrich

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are provided by PubChem based on 100% of notifications from companies to the ECHA C&L Inventory.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure 3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictograms:

alt text
(GHS07)

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPESpecification
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][3][4]
Skin and Body Protection Lab coat, long-sleeved clothing.[2]
Respiratory Protection For nuisance exposures, use a type N95 (US) or type P1 (EN 143) dust mask. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Keep in a cool place.[3]

Experimental Protocols: Safe Handling Procedures

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Ventilated Enclosure Prepare_Work_Area->Weigh_Solid Proceed when ready Dissolve_or_Use Dissolve or Use in Reaction Weigh_Solid->Dissolve_or_Use Clean_Glassware Clean Contaminated Glassware Dissolve_or_Use->Clean_Glassware After experiment Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Clean_Glassware->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area

Caption: Experimental workflow for handling solid hazardous chemicals.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[3][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel : Keep unnecessary people away from the spill area.[6]

  • Ensure Ventilation : Ensure adequate ventilation.[6]

  • Personal Protection : Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.[3][6]

  • Containment and Cleanup : Sweep up the spilled solid and shovel it into a suitable, closed container for disposal. Avoid creating dust.[2][3]

  • Environmental Precautions : Do not let the product enter drains.[3][6]

Emergency Response Logic

The following diagram illustrates the logical flow of actions in an emergency situation involving this compound.

G Start Exposure Event Assess_Situation Assess the Situation (Spill, Fire, Personal Exposure) Start->Assess_Situation Personal_Exposure Personal Exposure Assess_Situation->Personal_Exposure If personal exposure Spill Spill Assess_Situation->Spill If spill Fire Fire Assess_Situation->Fire If fire First_Aid Administer First Aid (See Section 5) Personal_Exposure->First_Aid Evacuate_Area Evacuate Immediate Area Spill->Evacuate_Area Activate_Alarm Activate Fire Alarm Fire->Activate_Alarm Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Contain_Spill Contain Spill if Safe Evacuate_Area->Contain_Spill Clean_Up Clean Up Spill (See Section 6) Contain_Spill->Clean_Up Evacuate_Building Evacuate Building Activate_Alarm->Evacuate_Building Use_Extinguisher Use Appropriate Fire Extinguisher Activate_Alarm->Use_Extinguisher If fire is small and trained

Caption: Logical workflow for emergency response to a chemical incident.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contaminated packaging should be disposed of as unused product.[4]

References

A Technical Guide to Methyl 2-methyl-6-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate is a valuable chemical intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis from commercially available starting materials, and a discussion of its known applications. While the specific historical details of its initial discovery are not prominently documented in readily available literature, this document consolidates current scientific knowledge regarding its preparation and characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS No. 61940-22-5) are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 61940-22-5[1]
Physical Form Solid
Boiling Point 283.4 °C[2]
IUPAC Name This compound[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid with methanol.

Synthesis of the Precursor: 2-Methyl-6-nitrobenzoic Acid

A modern and efficient method for the synthesis of 2-methyl-6-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. This method is advantageous as it is a co-production process that can also yield 3-nitro-2-methylbenzoic acid.

Experimental Protocol: Oxidation of 3-nitro-o-xylene

  • Materials: 3-nitro-o-xylene, dilute nitric acid, oxygen.

  • Procedure:

    • 3-nitro-o-xylene and dilute nitric acid are charged into an oxidation reaction vessel.

    • The mixture is heated, and oxygen is introduced as the oxidant under pressure.

    • The reaction is maintained at a controlled temperature and pressure until completion.

    • Upon completion, the reaction mixture is cooled, and the crude product containing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid is isolated by filtration.

    • The crude product is then purified through a series of washing and separation steps to yield pure 2-methyl-6-nitrobenzoic acid.

Esterification of 2-Methyl-6-nitrobenzoic Acid

The final step in the synthesis of this compound is the esterification of the precursor acid with methanol, typically under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification

  • Materials: 2-methyl-6-nitrobenzoic acid, methanol, concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Spectroscopic Data

Spectrum TypeKey Features (for precursor 2-methyl-6-nitrobenzoic acid)Reference
¹H NMR In DMSO-d₆, characteristic peaks are observed at approximately 7.998 ppm, 7.733 ppm, and 7.608 ppm for the aromatic protons, and a peak at 2.414 ppm for the methyl protons.[3]
Mass Spectrum The mass spectrum of the precursor acid shows a molecular ion peak corresponding to its molecular weight.[4]
IR Spectrum The IR spectrum of the precursor acid exhibits characteristic absorptions for the carboxylic acid O-H stretch, the C=O stretch, and the N-O stretches of the nitro group.[5]

Note: The spectroscopic data provided is for the precursor acid, 2-methyl-6-nitrobenzoic acid, and serves as a reference for the characterization of the final ester product.

Applications and Significance

This compound is primarily utilized as a building block in organic synthesis. Its functional groups—the methyl ester and the nitro group on a substituted benzene ring—allow for a variety of chemical transformations.

One notable application is in the synthesis of pharmacologically active molecules. For instance, it has been used as an intermediate in the preparation of compounds with potential applications in cancer therapy.[6] The nitro group can be reduced to an amine, which can then be further functionalized, while the ester group can be hydrolyzed or converted to other functional groups, making it a versatile precursor for a wide range of target molecules.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from a readily available starting material through a two-step synthetic sequence. This workflow is depicted in the following diagram.

Synthesis_Workflow Start 3-nitro-o-xylene Precursor 2-methyl-6-nitrobenzoic acid Start->Precursor Oxidation (O₂, HNO₃) Final_Product This compound Precursor->Final_Product Esterification (CH₃OH, H₂SO₄)

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key synthetic intermediate with established utility in the preparation of complex organic molecules. This guide has provided essential data on its properties and a detailed, practical methodology for its synthesis. While the historical origins of this compound remain to be fully elucidated, its contemporary relevance in chemical research and development is clear. The information presented herein is intended to support researchers and scientists in the effective utilization of this versatile chemical building block.

References

The Versatility of Methyl 2-methyl-6-nitrobenzoate as a Medicinal Chemistry Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate and its derivatives have emerged as valuable scaffolds in medicinal chemistry, providing a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core utility of this compound as a building block, with a particular focus on its application in the synthesis of complex natural products and heterocyclic compounds with therapeutic potential. We will delve into the key chemical transformations, provide detailed experimental protocols for these reactions, and present quantitative data on the efficacy of the resulting molecules. Furthermore, this guide will visualize the intricate signaling pathways influenced by these compounds and outline the experimental workflows for their synthesis and evaluation.

Introduction

The strategic incorporation of substituted aromatic rings is a cornerstone of modern drug design. This compound, with its unique substitution pattern, offers medicinal chemists a powerful tool for molecular construction. The presence of a nitro group, a methyl group, and a methyl ester on the benzene ring allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. The nitro group, in particular, serves as a versatile functional handle that can be readily transformed into an amino group, opening pathways to a wide array of heterocyclic systems. This guide will highlight the pivotal role of this building block in the creation of impactful therapeutic agents.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Physical FormSolid
CAS Number61940-22-5

The synthesis of this compound can be achieved through the esterification of 2-methyl-6-nitrobenzoic acid. A related and highly significant derivative in medicinal chemistry is 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as Shiina's reagent. MNBA is synthesized from 2-methyl-6-nitrobenzoic acid and is a powerful coupling reagent.

Key Applications in Medicinal Chemistry

The true potential of this compound as a building block is realized through its conversion into more complex, biologically active molecules. Two primary avenues of its application are detailed below:

Precursor to 2-Methyl-6-nitrobenzoic anhydride (MNBA) for Macrolactonization

2-Methyl-6-nitrobenzoic anhydride (MNBA) is a highly effective reagent for macrolactonization, a crucial step in the total synthesis of many complex natural products with potent biological activities. This reaction, often referred to as the Shiina macrolactonization, proceeds under mild conditions and provides high yields.[2][3]

(-)-Eushearilide is a macrolide with significant antifungal activity. The key step in its total synthesis involves an MNBA-mediated macrolactonization to form the macrocyclic ring. This reaction demonstrates the efficiency of MNBA in constructing large and complex ring systems. While specific IC50 values for its antifungal activity are not consistently reported, its potent effects against various fungal strains are well-documented.[4][5]

Tetrahydrolipstatin, commercially known as Orlistat, is a potent inhibitor of pancreatic lipase and is widely used as an anti-obesity drug.[6] The synthesis of tetrahydrolipstatin has been accomplished through various routes, with some approaches utilizing macrolactonization strategies where reagents like MNBA can be effectively employed for the formation of the β-lactone ring.[6][7] Orlistat's mechanism of action involves the irreversible inactivation of gastric and pancreatic lipases, thereby preventing the absorption of dietary fats. The IC50 value for Orlistat's inhibition of pancreatic lipase has been reported to be approximately 0.22 µg/ml.[8]

Prunustatin A is a natural product that has been shown to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), a key chaperone in the unfolded protein response (UPR) pathway, which is often overexpressed in cancer cells. The total synthesis of prunustatin A features a challenging macrolactonization step to form the 15-membered ring, which has been successfully achieved with a 59% yield using MNBA.[9]

Table 2: Applications of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in the Synthesis of Bioactive Molecules

Bioactive MoleculeTherapeutic AreaKey ReactionYield (%)Biological TargetIC50/Activity
(-)-EushearilideAntifungalMacrolactonizationNot specifiedFungal cell membrane/wallPotent antifungal activity
Tetrahydrolipstatin (Orlistat)Anti-obesityMacrolactonization (potential)Not specifiedPancreatic Lipase~0.22 µg/ml[8]
Prunustatin AAnticancerMacrolactonization59[9]GRP78Down-regulates GRP78 expression
Synthesis of Heterocyclic Compounds

The nitro group of this compound can be readily reduced to an amino group, yielding methyl 2-amino-6-methylbenzoate. This amino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[10][11] Methyl 2-amino-6-methylbenzoate, derived from the reduction of this compound, can serve as a key component in the synthesis of substituted benzimidazoles.

Experimental Protocols

Reduction of this compound

Protocol: Catalytic Hydrogenation

  • Dissolve this compound in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-amino-6-methylbenzoate.

Shiina Macrolactonization

General Protocol:

  • To a solution of the seco-acid (the linear precursor to the macrolide) in a non-polar solvent such as dichloromethane or toluene at room temperature, add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or DMAP-N-oxide.

  • Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired macrolactone.

Synthesis of 2-Substituted Benzimidazoles

General Protocol:

  • A mixture of an o-phenylenediamine derivative (e.g., derived from methyl 2-amino-6-methylbenzoate) and a carboxylic acid (1.0-1.2 equivalents) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or under microwave irradiation.[12]

  • The reaction is heated at a high temperature (typically 150-200 °C) for several hours.

  • After cooling to room temperature, the reaction mixture is poured into a large volume of ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Signaling Pathways and Experimental Workflows

GRP78 Inhibition by Prunustatin A

Prunustatin A exerts its anticancer effects by targeting the Glucose-Regulated Protein 78 (GRP78), a central regulator of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote survival and resistance to therapy. By down-regulating GRP78, Prunustatin A disrupts this pro-survival signaling.[13]

GRP78_Inhibition ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation GRP78 Upregulation GRP78 Upregulation UPR Activation->GRP78 Upregulation Cancer Cell Survival & Resistance Cancer Cell Survival & Resistance GRP78 Upregulation->Cancer Cell Survival & Resistance Prunustatin A Prunustatin A Prunustatin A->GRP78 Upregulation Inhibits

Caption: Inhibition of GRP78 by Prunustatin A.

Lipase Inhibition by Tetrahydrolipstatin (Orlistat)

Orlistat functions by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Lipase_Inhibition Dietary Triglycerides Dietary Triglycerides Gastric & Pancreatic Lipases Gastric & Pancreatic Lipases Dietary Triglycerides->Gastric & Pancreatic Lipases Substrate Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric & Pancreatic Lipases->Free Fatty Acids & Monoglycerides Hydrolysis Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption Orlistat Orlistat Orlistat->Gastric & Pancreatic Lipases Inhibits

Caption: Mechanism of Lipase Inhibition by Orlistat.

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of bioactive compounds.

Synthetic_Workflow cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Bioactive Molecules Start This compound Reduction Reduction of Nitro Group Start->Reduction MNBA_Formation Formation of MNBA Start->MNBA_Formation Amine Methyl 2-amino-6-methylbenzoate Reduction->Amine Anhydride 2-Methyl-6-nitrobenzoic anhydride (MNBA) MNBA_Formation->Anhydride Heterocycles Benzimidazoles, etc. Amine->Heterocycles Cyclization Macrolides Eushearilide, Prunustatin A, etc. Anhydride->Macrolides Macrolactonization

Caption: Synthetic workflow from the core building block.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex natural products and novel heterocyclic scaffolds. The conversion to 2-methyl-6-nitrobenzoic anhydride (MNBA) provides access to powerful macrolactonization reactions, enabling the construction of medicinally important macrolides. Furthermore, the reduction of its nitro group opens avenues for the synthesis of a wide range of heterocyclic compounds. The examples of (-)-eushearilide, tetrahydrolipstatin, and prunustatin A underscore the significant impact of this building block on the development of new therapeutic agents. Future exploration of the reactivity of this compound and its derivatives will undoubtedly continue to yield novel molecules with significant potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-methyl-6-nitrobenzoate from 2-methyl-6-nitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective method for this transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The esterification of 2-methyl-6-nitrobenzoic acid is a key step in its utilization. The Fischer-Speier esterification is a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, 2-methyl-6-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired methyl ester.[4][5]

Reaction Principle

The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction proceeds via a nucleophilic attack of the alcohol on the protonated carbonyl carbon, followed by the elimination of a water molecule.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[1][4][5]

Materials:

  • 2-methyl-6-nitrobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).

  • Catalyst Addition: While stirring the solution, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid). The addition of sulfuric acid is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[1] Continue refluxing with stirring for 4-6 hours, or until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent.

  • Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. b. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of a substituted nitrobenzoic acid.

ParameterValueReference
Starting Material 2-methyl-6-nitrobenzoic acid-
Reagent Anhydrous Methanol-
Catalyst Concentrated Sulfuric Acid[1][4]
Reaction Time 4 hours[4]
Reaction Temperature Reflux (~65 °C)[1]
Typical Yield >90%[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer Esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-methyl-6-nitrobenzoic acid + Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux (4-6 hours) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate product Product: This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Mechanism A Carboxylic Acid (2-methyl-6-nitrobenzoic acid) B Protonated Carbonyl A->B + H⁺ H_plus H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + Methanol Methanol Methanol (Nucleophile) D Proton Transfer C->D Proton Transfer E Protonated Intermediate D->E F Elimination of H₂O E->F - H₂O G Protonated Ester F->G H Final Product: This compound G->H - H⁺ Water H₂O H_plus_regen H⁺ (regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols for the Esterification of 2-Methyl-6-nitrobenzoic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of 2-methyl-6-nitrobenzoic acid presents a unique chemical challenge due to the steric hindrance imposed by the ortho-methyl group and the electronic deactivation caused by the ortho-nitro group. These factors significantly reduce the reactivity of the carboxylic acid, often leading to slow reaction rates and low yields under standard esterification conditions. This document provides detailed application notes and protocols for three distinct and effective methods to synthesize methyl 2-methyl-6-nitrobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. While the steric hindrance of 2-methyl-6-nitrobenzoic acid makes this reaction sluggish, it can be driven to completion with excess alcohol and prolonged reaction times.[1]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-nitrobenzoic acid.

  • Reagent Addition: Add a significant excess of methanol to serve as both the reactant and the solvent. A typical ratio is 10-20 equivalents of methanol to 1 equivalent of the carboxylic acid.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Other acid catalysts like p-toluenesulfonic acid can also be used.[1]

  • Reaction: Heat the mixture to reflux and maintain the reflux for an extended period, typically 4-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary
ParameterValue/ConditionReference
Substrate 2-Methyl-6-nitrobenzoic acid[1]
Reagent Methanol (in excess)[1]
Catalyst Sulfuric acid or p-toluenesulfonic acid[1]
Temperature Reflux[1]
Reaction Time 4-24 hours[1]
Noted Observation The esterification rate is very slow due to steric hindrance.[1]

Workflow Diagram

Fischer_Esterification sub 2-Methyl-6-nitrobenzoic Acid + Methanol (excess) reflux Reflux with H₂SO₄ catalyst sub->reflux Heat workup Work-up (Evaporation, Extraction) reflux->workup Cool purify Purification (Chromatography/ Recrystallization) workup->purify product Methyl 2-Methyl-6-nitrobenzoate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Shiina Esterification

The Shiina esterification is a powerful method for the synthesis of esters, particularly from sterically hindered carboxylic acids and alcohols. It utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, in the presence of a nucleophilic catalyst.[2][3] This reaction proceeds under mild, basic conditions and typically affords high yields.[2]

Experimental Protocol
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methyl-6-nitrobenzoic acid and methanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 2-methyl-6-nitrobenzoic anhydride (MNBA, ~1.1 equivalents), followed by triethylamine (Et₃N, ~1.5 equivalents).

  • Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary
ParameterValue/ConditionReference
Substrate 2-Methyl-6-nitrobenzoic acid[2][3]
Reagent Methanol[2][3]
Coupling Agent 2-Methyl-6-nitrobenzoic anhydride (MNBA)[2][3]
Base Triethylamine (Et₃N)[2]
Catalyst 4-(Dimethylamino)pyridine (DMAP)[2]
Temperature Room Temperature[3]
Key Advantage High yields, mild conditions, suitable for sterically hindered substrates.[2]

Mechanism Diagram

Shiina_Esterification sub 2-Methyl-6-nitrobenzoic Acid (R-COOH) ma Mixed Anhydride Intermediate sub->ma + mnba MNBA mnba->ma + dmap DMAP (cat.) dmap->ma activates product This compound (R-COOCH₃) ma->product + CH₃OH meoh Methanol (CH₃OH) meoh->product

Caption: Simplified mechanism of Shiina Esterification.

Method 3: Esterification using Diazomethane

Diazomethane provides a very mild and efficient method for the methylation of carboxylic acids. The reaction proceeds rapidly at room temperature and the only byproduct is nitrogen gas.[4][5][6] However, diazomethane is highly toxic and potentially explosive, and thus requires specialized equipment and handling procedures.

Experimental Protocol

Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware with fire-polished joints.

  • Diazomethane Generation: Prepare a solution of diazomethane in a suitable solvent like diethyl ether in situ using a commercially available diazomethane generation kit (e.g., from N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®).

  • Reaction Setup: Dissolve the 2-methyl-6-nitrobenzoic acid in a mixture of methanol and diethyl ether in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Reagent Addition: Slowly add the ethereal solution of diazomethane to the carboxylic acid solution with gentle stirring. The addition is continued until the yellow color of diazomethane persists, indicating that all the carboxylic acid has been consumed. The evolution of nitrogen gas will be observed.[5]

  • Quenching: Carefully quench the excess diazomethane by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The resulting residue is typically the pure methyl ester. If necessary, it can be further purified by column chromatography.

Quantitative Data Summary
ParameterValue/ConditionReference
Substrate 2-Methyl-6-nitrobenzoic acid[4][5]
Reagent Diazomethane (CH₂N₂)[4][5][6]
Solvent Diethyl ether / Methanol[4]
Temperature 0 °C to Room Temperature[5]
Byproduct Nitrogen gas (N₂)[5][6]
Key Advantage Very mild conditions, high yield, simple work-up.[7]
Major Disadvantage Diazomethane is highly toxic and explosive.[5][6][7]

Reaction Pathway Diagram

Diazomethane_Esterification sub 2-Methyl-6-nitrobenzoic Acid (R-COOH) intermediate Protonated Diazomethane [CH₃N₂]⁺ + Carboxylate [R-COO]⁻ sub->intermediate Proton Transfer ch2n2 Diazomethane (CH₂N₂) ch2n2->intermediate product This compound (R-COOCH₃) + N₂ intermediate->product SN2 Attack

References

Application Notes and Protocols: Formation of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism and a putative experimental protocol for the synthesis of Methyl 2-methyl-6-nitrobenzoate. The formation of this compound is achieved through the electrophilic aromatic substitution (EAS) of methyl 2-methylbenzoate. Due to the presence of both an ortho,para-directing methyl group and a meta-directing methyl ester group on the aromatic ring, the regioselectivity of the nitration is complex. This protocol is based on established methods for the nitration of substituted benzoic acid esters.[1][2][3][4][5][6][7]

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto a benzene ring. This functional group can be subsequently converted into other functionalities, such as amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[1][4][5][8] The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.[9][10]

In the case of methyl 2-methylbenzoate, the starting material for the synthesis of this compound, the directing effects of the methyl and methyl ester groups are competing. The methyl group is an activating, ortho,para-director, while the methyl ester group is a deactivating, meta-director. This leads to the potential formation of several isomeric products. The formation of the desired 2-methyl-6-nitro-isomer is sterically hindered by the adjacent methyl and ester groups.

Reaction Mechanism

The formation of this compound proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][4][8]

  • Electrophilic Attack: The π-electron system of the methyl 2-methylbenzoate aromatic ring attacks the nitronium ion. This attack can occur at various positions on the ring, leading to the formation of different sigma complexes (arenium ions).

  • Regioselectivity: The stability of the intermediate sigma complexes determines the major product. The electron-donating methyl group directs the incoming electrophile to the ortho and para positions (positions 3, 5, and 7 relative to the methyl group), while the electron-withdrawing methyl ester group directs it to the meta position (positions 4 and 6 relative to the ester group). The formation of this compound involves the attack at the C6 position.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ NO2+_2 NO₂⁺ Start Methyl 2-methylbenzoate Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NO₂⁺ Intermediate_2 Sigma Complex Product This compound Intermediate_2->Product + HSO₄⁻ H2SO4_2 H₂SO₄ HSO4-_2 HSO₄⁻ experimental_workflow A Preparation of Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) C Slow, dropwise addition of nitrating mixture (0-10 °C) A->C B Cool Methyl 2-methylbenzoate in reaction flask B->C D Stirring at 0 °C, then warm to room temp. C->D E Pour reaction mixture over ice D->E F Vacuum Filtration E->F G Wash with cold water F->G H Neutralization with NaHCO₃ G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, IR, MS) I->J

References

Application Notes and Protocols: The Versatile Potential of Methyl 2-methyl-6-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methyl-6-nitrobenzoate, a readily available aromatic compound, holds significant, albeit largely untapped, potential as a versatile precursor in the synthesis of a variety of medicinally relevant heterocyclic compounds. Its strategic placement of a nitro group, a methyl ester, and a methyl group on the benzene ring offers multiple avenues for synthetic manipulation and cyclization. These application notes explore hypothetical yet plausible synthetic pathways for the conversion of this compound into valuable heterocyclic scaffolds such as quinazolinones, quinolines, and benzodiazepines, providing detailed experimental protocols based on established chemical transformations.

Synthesis of Quinazolinone Derivatives via Reductive Cyclization

The most direct application of this compound in heterocyclic synthesis involves the initial reduction of the nitro group to an amine, yielding Methyl 2-amino-6-methylbenzoate. This intermediate, an analogue of methyl anthranilate, is a prime candidate for the construction of quinazolinone scaffolds, which are prevalent in numerous biologically active molecules.

A subsequent condensation with a suitable one-carbon synthon, such as an orthoester, followed by cyclization, can afford the desired quinazolinone.

Logical Workflow for Quinazolinone Synthesis

G A This compound B Reduction of Nitro Group A->B C Methyl 2-amino-6-methylbenzoate B->C D Condensation with Orthoester C->D E Intermediate D->E F Cyclization E->F G Quinazolinone Derivative F->G

Caption: Proposed synthetic pathway from this compound to a quinazolinone derivative.

Experimental Protocol: Synthesis of 8-Methyl-2-phenyl-4(3H)-quinazolinone

Step 1: Reduction of this compound

Reagent/ParameterQuantity/Value
This compound1.95 g (10 mmol)
Tin(II) chloride dihydrate11.3 g (50 mmol)
Ethanol50 mL
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4 hours

Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.95 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture to dissolve the starting material.

  • Add Tin(II) chloride dihydrate (11.3 g, 50 mmol) portion-wise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-6-methylbenzoate. The product can be purified by column chromatography on silica gel.

Step 2: Condensation and Cyclization to 8-Methyl-2-phenyl-4(3H)-quinazolinone

Reagent/ParameterQuantity/Value
Methyl 2-amino-6-methylbenzoate1.65 g (10 mmol)
Benzamidine hydrochloride1.57 g (10 mmol)
Sodium ethoxide0.68 g (10 mmol)
Ethanol40 mL
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time12 hours

Methodology:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (0.68 g, 10 mmol) in ethanol (20 mL).

  • Add benzamidine hydrochloride (1.57 g, 10 mmol) and stir the mixture for 15 minutes at room temperature.

  • Add a solution of Methyl 2-amino-6-methylbenzoate (1.65 g, 10 mmol) in ethanol (20 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 8-Methyl-2-phenyl-4(3H)-quinazolinone.

Potential Synthesis of Quinolines via Oxidation and Friedländer Annulation

A more elaborate synthetic route could involve the selective oxidation of the benzylic methyl group to an aldehyde. The resulting ortho-formyl nitrobenzoate could then undergo a Friedländer annulation with a ketone to construct a quinoline ring system. Subsequent reduction of the nitro group and other functional group manipulations could lead to a variety of substituted quinolines.

Logical Workflow for Quinoline Synthesis

G A This compound B Selective Oxidation of Methyl Group A->B C Methyl 2-formyl-6-nitrobenzoate B->C D Friedländer Annulation with Ketone C->D E Nitro-substituted Quinoline Derivative D->E G A This compound B Nitro Reduction & Amidation A->B C 2-Amino-6-methylbenzamide Derivative B->C D Methyl Group Functionalization C->D E Electrophilic Intermediate D->E F Intramolecular Cyclization E->F G Benzodiazepine Derivative F->G

Application Notes: Methyl 2-methyl-6-nitrobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-methyl-6-nitrobenzoate is a valuable and versatile starting material for the synthesis of various pharmaceutical intermediates. Its utility primarily stems from the selective reduction of the nitro group to form Methyl 2-amino-6-methylbenzoate. This resulting aniline derivative serves as a key building block for the construction of a wide range of heterocyclic compounds, which are prominent scaffolds in many active pharmaceutical ingredients (APIs). The strategic placement of the methyl, amino, and methyl ester groups on the benzene ring allows for diverse chemical transformations, making it an important molecule in drug discovery and development.

Core Application: Synthesis of Heterocyclic Scaffolds

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to Methyl 2-amino-6-methylbenzoate. This intermediate is particularly useful for synthesizing benzothiazole derivatives. Benzothiazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The general synthetic pathway involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2]

  • Cyclization to form a Heterocycle: The resulting Methyl 2-amino-6-methylbenzoate can then undergo cyclization with a suitable reagent to form the desired heterocyclic system. For the synthesis of benzothiazoles, this is often achieved by reaction with a source of thiocyanate.[3]

This two-step process provides a reliable route to functionalized benzothiazoles that can be further elaborated into complex drug molecules.

Overall Synthetic Pathway

The following diagram illustrates the transformation of this compound into a representative benzothiazole intermediate.

G cluster_0 cluster_1 A This compound B Methyl 2-amino-6-methylbenzoate A->B  Step 1: Reduction (Catalytic Hydrogenation) C Methyl 2-aminobenzo[d]thiazole-7-carboxylate B->C  Step 2: Cyclization (Benzothiazole Formation) dummy1 dummy2 dummy3

Synthetic pathway from this compound.

Protocol 1: Reduction of this compound

This protocol describes the catalytic hydrogenation of this compound to Methyl 2-amino-6-methylbenzoate using palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and selective for the reduction of the nitro group without affecting the ester functionality.[2]

Experimental Workflow

G start Start setup Set up reaction flask with This compound, solvent, and stir bar. start->setup add_catalyst Add Pd/C catalyst under inert atmosphere. setup->add_catalyst hydrogenate Evacuate and backfill with H2 gas (balloon). Stir vigorously at RT. add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS. hydrogenate->monitor filter Filter through Celite® to remove Pd/C. monitor->filter Reaction complete concentrate Concentrate filtrate under reduced pressure. filter->concentrate purify Purify by column chromatography (if needed). concentrate->purify end Obtain Methyl 2-amino-6-methylbenzoate purify->end

Workflow for the catalytic hydrogenation of this compound.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound195.1710.01.95 g
10% Palladium on Carbon (Pd/C)--100 mg (5 mol%)
Methanol (MeOH)32.04-50 mL
Hydrogen (H₂) gas2.02Excess1 atm (balloon)
Celite®--As needed
Ethyl Acetate (for chromatography)88.11-As needed
Hexanes (for chromatography)--As needed

Experimental Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.95 g, 10.0 mmol).

  • Dissolve the starting material in methanol (50 mL).

  • Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) and do not allow it to dry completely.

  • Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with a hydrogen-filled balloon three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with additional methanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-amino-6-methylbenzoate.

Expected Results

ParameterValue
Yield 90-98%
Purity >95%
Appearance Off-white solid

Protocol 2: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

This protocol outlines a representative cyclization reaction of Methyl 2-amino-6-methylbenzoate to form a benzothiazole derivative. This reaction, known as the Hugershoff synthesis, involves the reaction of the aniline with potassium thiocyanate in the presence of bromine to facilitate the cyclization.[3]

Reaction Scheme

G A Methyl 2-amino-6-methylbenzoate B Methyl 2-aminobenzo[d]thiazole-7-carboxylate A->B + KSCN, Br₂ in Acetic Acid

Synthesis of a benzothiazole derivative.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-amino-6-methylbenzoate165.195.0826 mg
Potassium Thiocyanate (KSCN)97.1810.0972 mg
Glacial Acetic Acid60.05-20 mL
Bromine (Br₂)159.815.00.26 mL (800 mg)
10% Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-As needed

Experimental Procedure

  • In a 50 mL round-bottom flask, dissolve Methyl 2-amino-6-methylbenzoate (826 mg, 5.0 mmol) and potassium thiocyanate (972 mg, 10.0 mmol) in glacial acetic acid (20 mL).

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • In a separate vial, prepare a solution of bromine (0.26 mL, 5.0 mmol) in 2 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C. Safety Note: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into 100 mL of ice-water.

  • Neutralize the mixture by the slow addition of 10% aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography to yield the pure Methyl 2-aminobenzo[d]thiazole-7-carboxylate.

Expected Results

ParameterValue
Yield 60-75%
Purity >97%
Appearance Pale yellow solid

Disclaimer: The provided protocols are representative examples based on established chemical principles and analogous reactions found in the literature.[2][3] Researchers should adapt these procedures as necessary and conduct appropriate safety assessments before commencing any experimental work.

References

Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in Methyl 2-methyl-6-nitrobenzoate to yield Methyl 2-amino-6-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The protocols outlined below cover common and effective methods, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of complex molecules. This compound possesses a sterically hindered nitro group, which can influence the choice of reduction method and reaction conditions. The selection of an appropriate protocol is crucial to achieve high yield and purity of the desired product, Methyl 2-amino-6-methylbenzoate, while minimizing side reactions. This document provides a comparative overview of different methodologies.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes quantitative data for common methods used in the reduction of nitroarenes. While specific data for this compound is not extensively published, the presented data for analogous substrates provides a strong basis for comparison and adaptation.

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>95Highly efficient and clean. Requires specialized hydrogenation equipment.[2]
Transfer Hydrogenation Formic acid or Ammonium formate, Pd/CMethanol or Ethanol60-801-690-98Avoids the use of high-pressure hydrogen gas, making it more accessible.[3]
Metal/Acid Reduction (Fe) Iron powder, HCl or Acetic AcidEthanol/WaterReflux (78-100)2-485-95Cost-effective and robust method.[4][5] Workup can be tedious to remove iron salts.[2]
Metal Salt Reduction (SnCl₂) Stannous chloride dihydrate (SnCl₂·2H₂O)Ethanol or Ethyl Acetate50-701-388-97Generally provides clean reactions and high yields.[6] The tin salts generated require careful disposal.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. It is a highly efficient method that typically provides a very clean product.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, indicated by the consumption of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-6-methylbenzoate.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Formic Acid

This method avoids the need for a pressurized hydrogen gas setup and is a popular alternative to catalytic hydrogenation.[3][7]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Formic acid (88-98%) or Ammonium formate

  • Methanol or Ethanol (reagent grade)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and Methanol (15-25 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (2-10 mol% Pd).

  • Slowly add formic acid (5-10 eq) or ammonium formate (3-6 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (around 65°C for methanol) and maintain for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

Protocol 3: Reduction with Iron Powder and Hydrochloric Acid

This classical method is cost-effective and reliable for the reduction of nitroarenes.[4][5][8]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium carbonate or Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 20-30 mL per gram of substrate).

  • Add iron powder (3-5 eq) to the mixture.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add concentrated HCl (0.3-0.5 eq) dropwise to the refluxing mixture.

  • Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Protocol 4: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for nitro groups, often used when other reducible functional groups are present.[6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate) in a round-bottom flask.

  • Add stannous chloride dihydrate (3-4 eq) to the solution in portions. The reaction can be exothermic.

  • Stir the mixture at 50-70°C for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Filter the combined organic layers to remove any suspended solids.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent add_reagents Add reducing agent and/or catalyst start->add_reagents run_reaction Run reaction under specific conditions (Temperature, Time, Atmosphere) add_reagents->run_reaction monitor Monitor reaction progress (TLC, LC-MS) run_reaction->monitor filtration Filter to remove catalyst/salts monitor->filtration Upon completion extraction Aqueous work-up (Neutralization, Extraction) filtration->extraction purification Purify product (Recrystallization or Chromatography) extraction->purification end end purification->end Final Product: Methyl 2-amino-6-methylbenzoate

Caption: General experimental workflow for the reduction of this compound.

logical_relationship cluster_methods Reduction Methodologies cluster_considerations Key Considerations start Reduction of this compound catalytic Catalytic Hydrogenation (H₂, Pd/C) start->catalytic transfer Transfer Hydrogenation (HCOOH, Pd/C) start->transfer metal_acid Metal/Acid Reduction (Fe/HCl) start->metal_acid metal_salt Metal Salt Reduction (SnCl₂) start->metal_salt equipment Equipment Availability (e.g., Hydrogenator) catalytic->equipment Requires specialized equipment transfer->equipment Avoids high-pressure H₂ cost Cost of Reagents metal_acid->cost Low cost workup Work-up Procedure (e.g., Metal Salt Removal) metal_acid->workup Tedious work-up metal_salt->workup Requires careful disposal selectivity Chemoselectivity metal_salt->selectivity Good for sensitive substrates

Caption: Logical relationship and comparison of different nitro reduction methods.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-methyl-6-nitrobenzoate to 2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrolysis of methyl 2-methyl-6-nitrobenzoate to its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols outlined below are based on established methods for the saponification of sterically hindered esters.

Introduction

The hydrolysis of esters is a fundamental reaction in organic synthesis. However, esters that are sterically hindered, such as this compound, can be resistant to standard saponification conditions. The presence of ortho-substituents, in this case, a methyl and a nitro group, impedes the approach of the nucleophile to the carbonyl carbon. Consequently, more robust or specialized methods are often required to achieve efficient hydrolysis.[1][2] This document details effective protocols for this challenging transformation.

Reaction Principle

The hydrolysis of this compound is typically achieved through base-catalyzed saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocols

Two primary protocols are presented here, adapted from general procedures for the hydrolysis of hindered esters.[1][2][3]

Protocol 1: Base-Promoted Hydrolysis using Potassium tert-Butoxide

This method utilizes a strong, non-nucleophilic base in a slurry, which has been shown to be effective for the hydrolysis of hindered esters at ambient temperatures.[1]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add potassium tert-butoxide (8 equivalents) and deionized water (2 equivalents).

  • Stir the resulting slurry at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to the hindered nature of the ester, the reaction may require 24-48 hours for completion.[1]

  • Upon completion, carefully quench the reaction by adding 1 M HCl until the pH of the aqueous phase is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2-methyl-6-nitrobenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Mild Alkaline Hydrolysis in a Biphasic System

This protocol employs a biphasic system of dichloromethane and methanolic sodium hydroxide, which has been demonstrated to be effective for the rapid saponification of hindered esters at room temperature.[2][3]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • 3 N Sodium hydroxide (NaOH) in methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in dichloromethane (9 mL) in a round-bottom flask.

  • To this solution, add a methanolic solution of 3 N NaOH (1 mL, 3 mmol).[2] The final solvent mixture will be approximately 9:1 CH₂Cl₂:MeOH.

  • Stir the mixture at room temperature. The sodium salt of the carboxylic acid may precipitate out of the solution.[2] Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, add water to dissolve the precipitate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water.

  • Combine all aqueous layers and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

  • Purify the crude product by recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of hindered esters, which can be used as a starting point for the optimization of the hydrolysis of this compound.

ParameterProtocol 1 (t-BuOK)Protocol 2 (NaOH/MeOH/CH₂Cl₂)Reference
Base Potassium tert-butoxideSodium hydroxide[1][2]
Solvent Slurry (minimal solvent)Dichloromethane/Methanol (9:1)[1][2]
Temperature Room TemperatureRoom Temperature[1][2]
Reaction Time 24 - 48 hours (substrate dependent)1 - 24 hours (substrate dependent)[1][2]
Base Equivalents 8 eq.3 eq.[1][2]
Water Equivalents 2 eq.N/A (present in methanolic NaOH)[1]
Typical Yields 65 - 100% (for various hindered esters)High (for various hindered esters)[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

experimental_workflow start Start: this compound reaction Base-Catalyzed Hydrolysis start->reaction Add Base & Solvent workup Aqueous Workup & Acidification reaction->workup Reaction Completion extraction Solvent Extraction workup->extraction Acidify to pH ~2 purification Drying, Filtration, & Concentration extraction->purification Collect Organic Layers end End: 2-methyl-6-nitrobenzoic acid purification->end Isolate Product

Caption: General workflow for the hydrolysis reaction.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the base-catalyzed hydrolysis mechanism.

reaction_mechanism ester This compound (R-COOCH₃) intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)(OCH₃)] ester->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->intermediate carboxylate Carboxylate Anion (R-COO⁻) intermediate->carboxylate Elimination methanol Methanol (CH₃OH) intermediate->methanol acid 2-methyl-6-nitrobenzoic acid (R-COOH) carboxylate->acid Protonation h_plus H⁺ h_plus->acid

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

Application Notes and Protocols: Synthesis and Use of the Shiina Reagent from Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of the Shiina reagent (2-methyl-6-nitrobenzoic anhydride, MNBA) starting from Methyl 2-methyl-6-nitrobenzoate, and its subsequent application in macrolactonization, a key reaction in the synthesis of many natural products and pharmacologically active compounds.

Introduction

The Shiina reagent, 2-methyl-6-nitrobenzoic anhydride (MNBA), is a highly effective coupling agent for esterification and macrolactonization reactions. Developed by Professor Isamu Shiina, this reagent allows for the formation of esters and macrolactones from carboxylic acids and alcohols, or hydroxycarboxylic acids, under mild, basic to neutral conditions. Its utility is particularly notable in the synthesis of complex molecules with acid-sensitive functional groups, where it often provides excellent yields and high chemoselectivity.[1][2][3] This document outlines the synthetic pathway from this compound to the Shiina reagent and provides a detailed protocol for its application in macrolactonization.

Synthesis of the Shiina Reagent (MNBA)

The preparation of the Shiina reagent from this compound is a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. Second, the carboxylic acid is dehydrated to form the anhydride.

Step 1: Hydrolysis of this compound

This procedure is adapted from a standard protocol for the hydrolysis of a similar methyl ester.

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a solution of sodium hydroxide (2.0 eq.) in water.

  • Heat the mixture to reflux and maintain for 5-10 minutes, or until the ester is fully consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute with an equal volume of water.

  • Slowly pour the cooled reaction mixture into a beaker containing concentrated hydrochloric acid, with stirring, to precipitate the carboxylic acid.

  • Cool the resulting suspension and collect the solid product, 2-methyl-6-nitrobenzoic acid, by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • For purification, the crude 2-methyl-6-nitrobenzoic acid can be recrystallized from a 1% aqueous hydrochloric acid solution.

ParameterValue
Reactants
This compound1.0 eq.
Sodium Hydroxide2.0 eq.
Solvent Water
Reaction Temperature Reflux
Reaction Time 5-10 minutes
Typical Yield 90-96% (crude)

Table 1: Quantitative data for the hydrolysis of this compound.

Step 2: Synthesis of 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)

This procedure is based on the dehydration of a carboxylic acid using a strong dehydrating agent.

Experimental Protocol:

  • To a solution of 2-methyl-6-nitrobenzoic acid (2.0 eq.) in a dry, aprotic solvent such as dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen), add a dehydrating agent like trifluoroacetic anhydride (1.05 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield pure 2-methyl-6-nitrobenzoic anhydride.

ParameterValue
Reactants
2-Methyl-6-nitrobenzoic Acid2.0 eq.
Trifluoroacetic Anhydride1.05 eq.
Solvent Dichloromethane or Toluene
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Table 2: Quantitative data for the synthesis of 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent).

G cluster_0 Synthesis of Shiina Reagent This compound This compound 2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoic Acid This compound->2-Methyl-6-nitrobenzoic Acid  Step 1: Hydrolysis (NaOH, H2O, Reflux) 2-Methyl-6-nitrobenzoic Anhydride\n(Shiina Reagent) 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent) 2-Methyl-6-nitrobenzoic Acid->2-Methyl-6-nitrobenzoic Anhydride\n(Shiina Reagent)  Step 2: Dehydration (e.g., (CF3CO)2O)

Diagram 1: Workflow for the synthesis of the Shiina reagent.

Application of the Shiina Reagent: Macrolactonization

The Shiina macrolactonization is a powerful method for the synthesis of medium to large-sized lactones from ω-hydroxycarboxylic acids.[4][5] The reaction proceeds via the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack of the hydroxyl group.

Mechanism of Shiina Macrolactonization

The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

G cluster_1 Shiina Macrolactonization Mechanism ω-Hydroxycarboxylic Acid ω-Hydroxycarboxylic Acid Mixed Anhydride Mixed Anhydride ω-Hydroxycarboxylic Acid->Mixed Anhydride + MNBA MNBA Shiina Reagent (MNBA) DMAP DMAP (catalyst) Acyl-DMAP Intermediate Acyl-DMAP Intermediate Mixed Anhydride->Acyl-DMAP Intermediate + DMAP Macrolactone Macrolactone Acyl-DMAP Intermediate->Macrolactone Intramolecular Cyclization

Diagram 2: Simplified mechanism of Shiina macrolactonization.
Experimental Protocol for Shiina Macrolactonization

The following is a general protocol for the macrolactonization of an ω-hydroxycarboxylic acid (seco-acid).

  • To a solution of the Shiina reagent (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP, 6.0 eq.) in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add a solution of the ω-hydroxycarboxylic acid (1.0 eq.) in the same solvent dropwise over several hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired macrolactone.

ParameterValue
Reactants
ω-Hydroxycarboxylic Acid1.0 eq.
Shiina Reagent (MNBA)1.5 eq.
4-(Dimethylamino)pyridine (DMAP)6.0 eq.
Solvent Toluene or Dichloromethane
Reaction Temperature Room Temperature
Addition Time Several hours (via syringe pump)

Table 3: General reaction conditions for Shiina Macrolactonization.

Examples of Shiina Macrolactonization Yields

The Shiina macrolactonization has been successfully applied to the synthesis of a wide variety of macrolactones with varying ring sizes.

ω-Hydroxycarboxylic Acid (Seco-Acid)Ring SizeYield (%)
15-Hydroxypentadecanoic acid1695
12-Hydroxydodecanoic acid1391
11-Hydroxyundecanoic acid1289
10-Hydroxydecanoic acid1185
9-Hydroxynonanoic acid1078

Table 4: Representative yields for the Shiina macrolactonization of various ω-hydroxycarboxylic acids.

Conclusion

The use of this compound as a starting material provides a convenient route to the Shiina reagent, a powerful tool in modern organic synthesis. The subsequent application of the Shiina reagent in macrolactonization reactions offers a reliable and high-yielding method for the preparation of a diverse range of macrolactones. The mild reaction conditions and high chemoselectivity make this protocol particularly valuable for the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-methyl-6-nitrobenzoate (C₉H₉NO₄) is an organic compound that serves as a key intermediate in various synthetic processes, including the synthesis of pharmaceutical impurities like Lenalidomide Impurity 22[1]. Accurate characterization of this compound is crucial to ensure the purity, identity, and quality of starting materials and intermediates in drug development and other chemical research. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 61940-22-5[1]
Appearance Pale cream to yellow crystals or powder[2]
Monoisotopic Mass 195.05315777 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H
~ 7.5 - 7.7t1HAromatic H
~ 7.4 - 7.6d1HAromatic H
~ 3.9s3HO-CH₃ (Ester)
~ 2.5s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 165C=O (Ester)
~ 148C-NO₂
~ 135C-CH₃
~ 132Aromatic CH
~ 130Aromatic CH
~ 128Aromatic C (ipso)
~ 125Aromatic CH
~ 53O-CH₃ (Ester)
~ 20Ar-CH₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating it from a mixture and obtaining its mass spectrum.

Experimental Protocol: GC-MS

A GC-MS method can be adapted from protocols used for similar nitroaromatic compounds[4].

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methylene chloride or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent GC-MS system or equivalent.

  • GC Conditions:

    • Column: SPB-1, fused silica capillary column (30 m length, 0.25 mm ID, 1.0 µm film thickness) or equivalent[4].

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 180°C, hold for 4 minutes, then ramp to 220°C at 20°C/min, and hold for 10-19 minutes[4].

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Table 3: GC-MS Data from NIST Database [1]

m/z ValueInterpretation
195[M]⁺, Molecular ion
164[M - OCH₃]⁺
163[M - O₂]⁺ or [M - CH₃OH]⁺
134[M - NO₂ - CH₃]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Data Presentation: IR Absorption Frequencies

The IR spectrum will show characteristic absorption bands for the ester and nitro functional groups. The expected absorption ranges are based on typical values for nitrobenzoates[5][6].

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 3100-3000C-H stretchAromatic
~ 2960-2850C-H stretchMethyl (CH₃)
~ 1730-1715C=O stretchEster
~ 1600, 1475C=C stretchAromatic Ring
~ 1550-1520N-O asymmetric stretchNitro (NO₂)
~ 1355-1340N-O symmetric stretchNitro (NO₂)
~ 1300-1100C-O stretchEster

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the general workflow for compound characterization and the logical relationship between the analytical techniques discussed.

G General Workflow for Compound Characterization cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample Obtain Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (GC-MS) Prep->MS IR IR Spectroscopy (FTIR-ATR) Prep->IR Proc Data Processing (FT, Phasing, Integration) NMR->Proc MS->Proc IR->Proc Interp Spectral Interpretation Proc->Interp Confirm Structure Confirmation Interp->Confirm G Logical Confirmation of Structure cluster_evidence Analytical Evidence Structure Proposed Structure: This compound NMR_Data NMR Data: Confirms connectivity of protons and carbons. Structure->NMR_Data MS_Data MS Data: Confirms Molecular Weight (195.17) and fragmentation pattern. Structure->MS_Data IR_Data IR Data: Confirms presence of functional groups (Ester, Nitro). Structure->IR_Data Confirmation Confirmed Identity NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2-methyl-6-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-methyl-6-nitrobenzoate and improving its yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the two primary stages of synthesis: the nitration of 2-methylbenzoic acid and the subsequent esterification of 2-methyl-6-nitrobenzoic acid.

Issue 1: Low Overall Yield

Q: My overall yield for the two-step synthesis is significantly lower than expected. Where should I start troubleshooting?

A: A low overall yield can result from inefficiencies in either the nitration or the esterification step. First, analyze the purity and yield of your intermediate product, 2-methyl-6-nitrobenzoic acid, after the nitration step. If the yield or purity of the intermediate is low, focus on optimizing the nitration reaction. If the intermediate is obtained in good yield and purity, the bottleneck is likely the Fischer esterification step, which is known to be challenging for sterically hindered substrates.

Start Low Overall Yield Check_Intermediate Analyze Yield & Purity of 2-methyl-6-nitrobenzoic acid Start->Check_Intermediate Intermediate_Status Intermediate Yield/Purity Low? Check_Intermediate->Intermediate_Status Troubleshoot_Nitration Focus on Nitration Step: - Temperature Control - Reagent Stoichiometry - Isomer Separation Intermediate_Status->Troubleshoot_Nitration Yes Troubleshoot_Ester Focus on Esterification Step: - Drive Equilibrium - Alternative Catalysts - Steric Hindrance Issues Intermediate_Status->Troubleshoot_Ester No

Caption: Troubleshooting logic for low overall yield.

Stage 1: Nitration of 2-Methylbenzoic Acid

Q: The yield of my desired 2-methyl-6-nitrobenzoic acid is low, and I'm getting a mixture of isomers. How can I improve selectivity?

A: Isomer formation is a common problem in electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. For nitration to occur at the 6-position, both groups' directing effects align. However, other isomers like 2-methyl-3-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid can form.

  • Temperature Control: This is the most critical parameter. Running the reaction at very low temperatures (e.g., -15°C to 0°C) can significantly enhance selectivity for the desired isomer.[1] High temperatures tend to decrease selectivity and increase the formation of by-products.

  • Rate of Addition: Add the nitrating mixture (HNO₃/H₂SO₄) very slowly to the solution of 2-methylbenzoic acid in sulfuric acid.[2][3] This maintains a low reaction temperature and prevents localized overheating, which can lead to side reactions and reduced selectivity.

Q: I suspect over-nitration (dinitration) is occurring. How can I prevent this?

A: While the first nitro group deactivates the ring, making a second nitration more difficult, it can still occur under harsh conditions. To prevent this:

  • Control Stoichiometry: Use only a slight excess of nitric acid. A large excess will promote dinitration.

  • Maintain Low Temperature: As with improving selectivity, keeping the temperature low makes the deactivated ring less susceptible to a second electrophilic attack. The nitration of toluene derivatives can lead to dinitro and trinitro compounds if heated.[4][5]

Q: My crude product is difficult to purify. What are the likely impurities and how can I remove them?

A: The primary impurities are likely undesired nitro-isomers and any remaining starting material.

  • Workup: Quenching the reaction by pouring the mixture onto crushed ice is a standard and effective method to precipitate the crude product.[2][6] Wash the precipitate thoroughly with cold water to remove residual acids.

  • Recrystallization: This is the most effective purification method. A mixed solvent system, such as ethanol/water, is often effective for purifying nitrobenzoic acids.[3] The different isomers often have slightly different solubilities, allowing for separation.

  • pH-Based Separation: The various nitro-isomers of methylbenzoic acid may have slightly different pKa values. Careful adjustment of pH during an aqueous workup can sometimes selectively precipitate one isomer over others.[7]

Stage 2: Fischer Esterification

Q: The Fischer esterification of 2-methyl-6-nitrobenzoic acid is very slow and gives a low yield. Why is this happening?

A: This is a classic issue of steric hindrance. The carboxylic acid group is flanked by two ortho-substituents (a methyl group and a nitro group), which physically block the nucleophilic attack of methanol. Additionally, Fischer esterification is an equilibrium-controlled reaction.[8][9]

cluster_reactants Reactants cluster_products Products Acid R-COOH Equilibrium Acid->Equilibrium Alcohol R'-OH Alcohol->Equilibrium Ester R-COOR' Water H2O Catalyst H+ Catalyst (e.g., H2SO4) Catalyst->Equilibrium Accelerates Forward & Reverse Reactions Equilibrium->Ester Equilibrium->Water Shift_Right Shift Equilibrium Right: 1. Use excess alcohol 2. Remove water Shift_Right->Equilibrium

Caption: The equilibrium nature of Fischer esterification.

Q: How can I improve the conversion and yield of the Fischer esterification?

A: To overcome the equilibrium and steric hindrance issues:

  • Drive the Equilibrium:

    • Excess Reagent: Use a large excess of methanol, which can also serve as the solvent.[10]

    • Water Removal: If possible, use a Dean-Stark apparatus to azeotropically remove the water as it is formed, although this is more common with higher-boiling alcohols. For methanol, using a dehydrating agent like molecular sieves can be an option, though their effectiveness can be limited at higher temperatures.[11]

  • Optimize Reaction Conditions:

    • Strong Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[11]

    • Increase Temperature: Refluxing the reaction mixture for an extended period (24-48 hours) is often necessary.

    • Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by heating the solvent above its boiling point in a sealed vessel.[11]

Q: Are there alternative methods to synthesize the ester if Fischer esterification fails?

A: Yes. For sterically hindered acids, using a coupling agent is often a superior strategy.

  • Shiina Esterification: This method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a powerful dehydrating coupling agent.[12] The reaction is typically performed with a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP). This method avoids the harsh acidic conditions and equilibrium limitations of the Fischer esterification and often gives excellent yields for challenging substrates.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferred: nitrating 2-methylbenzoic acid then esterifying, or esterifying 2-methylbenzoic acid first and then nitrating? A1: Nitrating 2-methylbenzoic acid first is generally the preferred route. The carboxylic acid group is a meta-director, which reinforces the ortho-directing effect of the methyl group for substitution at the 6-position. If you were to nitrate methyl 2-methylbenzoate, the ester group is also a meta-director, leading to a similar outcome.[6] However, handling the carboxylic acid during nitration and purification is often more straightforward.

Q2: What are the main safety precautions for the nitration step? A2: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[3] Always work in a fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and perform the reaction behind a blast shield. The reaction is highly exothermic; therefore, cooling in an ice bath and slow, controlled addition of reagents are critical to prevent the reaction from running away.[4][13]

Q3: Can I use a different catalyst for the Fischer esterification besides sulfuric acid? A3: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as hafnium(IV) or zirconium(IV) salts can be used.[9] Solid acid catalysts are also an option for easier separation.[14] However, for a sterically hindered substrate like this, a strong proton source like H₂SO₄ is generally required to achieve a reasonable reaction rate.

Q4: How do I confirm the final product is the correct isomer? A4: Spectroscopic methods are essential.

  • ¹H NMR: The proton NMR spectrum will be the most definitive. The aromatic region will show a specific splitting pattern corresponding to the 1,2,3-trisubstituted benzene ring. The chemical shifts will be influenced by the three different substituents.

  • ¹³C NMR: The carbon NMR will show the correct number of signals for the aromatic carbons. Due to the lack of symmetry, all six aromatic carbons should be unique.[15]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Impurities, especially isomers, will typically lower and broaden the melting point range.[16]

Data Summaries

Table 1: Influence of Nitration Conditions on Product Distribution

This table summarizes representative data on how reaction conditions can affect the product mixture during the oxidation of a related starting material, 3-nitro-o-xylene, to produce nitro-methylbenzoic acids. This illustrates the importance of controlling parameters to maximize the yield of the desired intermediate.

Starting MaterialNitric Acid Conc.Temperature (°C)Pressure (MPa)Reaction Time (h)2-methyl-6-nitrobenzoic acid (%)3-nitro-2-methylbenzoic acid (%)
3-nitro-o-xylene30%130-1402.2-2.5715.9260.74
3-nitro-o-xylene35%120-1302.0-2.21224.735.2
3-nitro-o-xylene10%145-1503.5-4.0186.7680.04
(Data adapted from patent CN111718264A, which involves oxidation of a methyl group in the presence of a nitro group, highlighting the sensitivity of product ratios to reaction conditions)[17][18]
Table 2: Comparison of Esterification Methods for Hindered Acids
MethodCatalyst / ReagentConditionsAdvantagesDisadvantages
Fischer Esterification Conc. H₂SO₄Reflux in excess MeOH (24-48h)Inexpensive reagents; simple setup.Equilibrium limited; very slow for hindered substrates; harsh conditions.[8]
Microwave-Assisted Fischer Conc. H₂SO₄Sealed vessel, 130-150°C (15-30 min)Drastically reduced reaction time; improved yield.[11]Requires specialized microwave reactor.
Shiina Esterification MNBA, DMAP (cat.)Room TemperatureHigh yields for hindered substrates; mild conditions; not equilibrium limited.[12]Reagents are more expensive.

Experimental Protocols

Protocol 1: Nitration of 2-Methylbenzoic Acid
  • Preparation: In a flask equipped with a magnetic stirrer, add concentrated H₂SO₄ (e.g., 2.5 mL per 1 g of starting material). Cool the flask in an ice/salt bath to below 0°C.[1]

  • Substrate Addition: Slowly and portion-wise, add dry 2-methylbenzoic acid (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. The mixture may become a thick paste.[1]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (e.g., 1.5 mL per 1 mL of HNO₃) to concentrated HNO₃ (1.1 eq). Keep this mixture cooled in an ice bath throughout the addition.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the 2-methylbenzoic acid solution over 30-60 minutes. Maintain the internal temperature of the reaction below 5°C.

  • Stirring: After the addition is complete, let the mixture stir in the cold bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a beaker filled with crushed ice (approx. 100 g per 1 g of starting material).[2]

  • Isolation: Stir the ice slurry until all the ice has melted. The solid product will precipitate. Isolate the crude 2-methyl-6-nitrobenzoic acid by vacuum filtration, washing the filter cake thoroughly with several portions of ice-cold water.

  • Drying: Allow the product to air-dry on the filter for 20-30 minutes, then transfer to a watch glass to dry completely.

Protocol 2: Fischer Esterification of 2-Methyl-6-nitrobenzoic Acid
  • Setup: To a round-bottom flask, add 2-methyl-6-nitrobenzoic acid (1.0 eq), a large excess of anhydrous methanol (e.g., 20-40 eq, serving as solvent), and a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.1-0.2 eq) to the mixture while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Let the reaction proceed for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ gas will evolve.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. For the final ester, hot methanol or an ethanol/water mixture is a good starting point.[6]

  • Dissolution: Heat the solvent to boiling and add it portion-wise to the crude solid until it just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Purification of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 2-methyl-6-nitrobenzoate. The information is compiled from established protocols for structurally similar compounds and is intended to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on the synthesis of the precursor, 2-methyl-6-nitrobenzoic acid, and general esterification reactions, common impurities may include:

  • Isomeric Acids: 3-nitro-2-methylbenzoic acid and other isomers may be present from the initial synthesis of the carboxylic acid.[1][2]

  • Unreacted Starting Materials: Residual 2-methyl-6-nitrobenzoic acid and the alcohol (e.g., methanol) used for esterification.

  • Side-Products: Dinitro compounds or other by-products from the nitration step in the synthesis of the precursor acid.[3]

  • Solvent Residues: Traces of solvents used in the reaction or extraction steps.

Q2: What is the recommended first-line purification method for crude this compound?

A2: Recrystallization is typically the most effective and straightforward initial purification method for solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For related compounds like methyl m-nitrobenzoate, methanol or a mixture of ethanol and water are effective.[3][4] A systematic approach to solvent selection involves testing small amounts of the crude product in various solvents to find one that provides good crystal formation upon cooling.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is advisable when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It is also useful for separating isomeric impurities.[1] For instance, a patent for the preparation of 2-methyl-6-nitrobenzoic acid mentions the use of column chromatography for purification, a step that might be necessary for its ester derivative as well.[1]

Q5: What analytical techniques can be used to assess the purity of this compound?

A5: Several analytical methods can be employed to determine the purity of the final product:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[5]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. It can also be used to compare the purified product with the crude material and starting materials.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the desired product and identify impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is partially soluble in the cold recrystallization solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation. Minimize the amount of hot solvent used to dissolve the crude product.
The chosen solvent is not optimal.Test a range of solvents or solvent mixtures to find the best conditions for recrystallization.
Product is an Oil, Not a Solid The presence of impurities is depressing the melting point.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Wash the crude product with a solvent that dissolves the impurities but not the desired compound.
The recrystallization solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Discolored Product (e.g., Yellowish) Presence of nitrophenolic compounds or other colored by-products.[3]Consider treating the solution with activated charcoal before hot filtration during recrystallization. A wash with a cold, non-polar solvent might also remove some colored impurities.
Broad Melting Point Range The product is still impure.Perform a second recrystallization, potentially with a different solvent system. If impurities persist, use column chromatography for further purification.
Difficulty in Dissolving the Crude Product The chosen solvent is not a good solvent for the compound, even when hot.Increase the volume of the solvent gradually. If the product still does not dissolve, a different, more polar solvent may be required.

Experimental Protocols

Note: The following are generalized protocols based on similar compounds and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Methanol, ethanol, or an ethanol/water mixture are good starting points.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an eluent system using TLC. A good eluent system will give the desired compound an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Data Summary

The following table provides examples of solvent systems used for the purification of related nitroaromatic compounds.

Compound Purification Method Solvent System Reference
Methyl m-nitrobenzoateRecrystallizationMethanol[3]
Methyl m-nitrobenzoateRecrystallizationEthanol/Water[4]
2-methyl-6-nitrobenzoic acidColumn ChromatographyNot specified, but generally requires a polar solvent system.[1]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Purity_Check2->Column_Chromatography Impure

Caption: A general workflow for the purification of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Purification Attempted Problem What is the issue? Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Recovery Oily_Product Oily Product Problem->Oily_Product No Crystallization Impure_MP Broad/Low MP Problem->Impure_MP Impure Solid Solution_Yield - Use less hot solvent - Cool thoroughly Low_Yield->Solution_Yield Solution_Oily - Try to induce crystallization - Purify via chromatography Oily_Product->Solution_Oily Solution_Impure - Re-recrystallize with a different solvent - Use column chromatography Impure_MP->Solution_Impure

Caption: A decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Synthesis of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-methyl-6-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this sterically hindered compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies:

  • Nitration of Methyl 2-methylbenzoate: This involves an electrophilic aromatic substitution reaction on the starting ester.

  • Esterification of 2-methyl-6-nitrobenzoic acid: This route involves the nitration of toluene followed by oxidation to the benzoic acid, and subsequent esterification.

Q2: I am getting a low yield in my esterification of 2-methyl-6-nitrobenzoic acid. Why is this happening?

A2: Low yields in the esterification of 2-methyl-6-nitrobenzoic acid are common due to significant steric hindrance from the ortho-substituents (the methyl and nitro groups). Standard Fischer esterification conditions are often inefficient. Consider using a coupling agent designed for sterically hindered substrates, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in a Shiina esterification.

Q3: What are the most common side products when synthesizing this compound via nitration?

A3: The most common side products are other isomers of methyl 2-methyl-nitrobenzoate, such as Methyl 2-methyl-4-nitrobenzoate and Methyl 2-methyl-5-nitrobenzoate. Dinitration products can also form if the reaction temperature is not carefully controlled.

Q4: How can I purify my final product?

A4: Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, is a common and effective method for purifying the crude product. Column chromatography can also be used for more difficult separations.

Q5: Are there any specific safety precautions I should take?

A5: Yes. The nitration reaction is highly exothermic and uses a mixture of concentrated nitric and sulfuric acids, which is extremely corrosive and a strong oxidizing agent. The reaction must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The temperature of the reaction must be carefully controlled to prevent runaway reactions.

Troubleshooting Guides

Issue 1: Low Yield in Esterification of 2-methyl-6-nitrobenzoic acid

Symptoms:

  • After workup, the isolated mass of the desired ester is significantly lower than the theoretical yield (e.g., < 40%).

  • TLC or NMR analysis of the crude product shows a large amount of unreacted 2-methyl-6-nitrobenzoic acid.

Possible Causes & Solutions:

CauseIdentificationSolution
Steric Hindrance Large amount of starting acid present in the product mixture.Use a more effective esterification method for sterically hindered acids, such as the Shiina esterification with MNBA.
Incomplete Reaction Significant amount of starting acid remains.Increase reaction time, or if using Fischer esterification, use a larger excess of methanol and ensure efficient removal of water.
Hydrolysis during Workup Oily product that solidifies upon drying.Ensure the workup is performed with minimal exposure to aqueous base. Wash with a saturated sodium bicarbonate solution quickly and then with brine.
Issue 2: Presence of Impurities in the Final Product (Nitration Route)

Symptoms:

  • The melting point of the product is broad and lower than the literature value.

  • NMR or GC-MS analysis shows the presence of multiple isomers.

  • The product has a yellowish or brownish color.

Possible Causes & Solutions:

CauseIdentificationSolution
Formation of Isomers Multiple peaks in GC/HPLC or complex aromatic region in NMR.Optimize the nitration reaction temperature and the rate of addition of the nitrating mixture. Purify the crude product by recrystallization or column chromatography.
Dinitration Mass spectrometry data shows a peak corresponding to the dinitrated product.Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture.
Incomplete Reaction Presence of starting material (Methyl 2-methylbenzoate) in the product mixture.Ensure the reaction goes to completion by allowing for sufficient reaction time after the addition of the nitrating mixture.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-methyl-6-nitrobenzoic acid

This method is straightforward but may result in low to moderate yields due to steric hindrance.

  • Materials:

    • 2-methyl-6-nitrobenzoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in anhydrous methanol (a large excess, can be used as the solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often slow and may require prolonged refluxing (24-48 hours).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Shiina Esterification of 2-methyl-6-nitrobenzoic acid

This method is highly recommended for this sterically hindered substrate and generally gives higher yields.

  • Materials:

    • 2-methyl-6-nitrobenzoic acid

    • Methanol

    • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (Et3N)

    • Anhydrous dichloromethane

  • Procedure:

    • To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane, add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • To this mixture, add a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.1 eq) in anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating the key reaction pathways and troubleshooting logic.

Synthesis_Pathways Synthesis Routes for this compound cluster_nitration Route 1: Nitration cluster_esterification Route 2: Esterification Methyl 2-methylbenzoate Methyl 2-methylbenzoate This compound This compound Methyl 2-methylbenzoate->this compound Main Reaction Isomeric Byproducts Isomeric Byproducts Methyl 2-methylbenzoate->Isomeric Byproducts Side Reaction Dinitrated Products Dinitrated Products Methyl 2-methylbenzoate->Dinitrated Products Side Reaction (High Temp) Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->this compound 2-methyl-6-nitrobenzoic acid 2-methyl-6-nitrobenzoic acid Target Ester This compound 2-methyl-6-nitrobenzoic acid->Target Ester Desired Reaction Unreacted Acid Unreacted Acid 2-methyl-6-nitrobenzoic acid->Unreacted Acid Incomplete Reaction (Steric Hindrance) Methanol Methanol Methanol->Target Ester

Caption: Main synthetic routes and potential side reactions.

Troubleshooting_Esterification Troubleshooting Low Yield in Esterification Low Yield Low Yield Analyze Crude Product Analyze Crude Product Low Yield->Analyze Crude Product High Starting Acid High Starting Acid Analyze Crude Product->High Starting Acid Is unreacted acid the main component? Other Impurities Other Impurities Analyze Crude Product->Other Impurities Switch to Shiina Esterification Switch to Shiina Esterification High Starting Acid->Switch to Shiina Esterification Yes Increase Reaction Time / Excess Methanol Increase Reaction Time / Excess Methanol High Starting Acid->Increase Reaction Time / Excess Methanol No, but still significant Optimize Workup Optimize Workup Other Impurities->Optimize Workup

Caption: Troubleshooting workflow for low yield in esterification.

Troubleshooting_Nitration Troubleshooting Impurities in Nitration Impure Product Impure Product Analyze Crude Product (GC/MS, NMR) Analyze Crude Product (GC/MS, NMR) Impure Product->Analyze Crude Product (GC/MS, NMR) Isomers Present Isomers Present Analyze Crude Product (GC/MS, NMR)->Isomers Present Dinitration Products Dinitration Products Analyze Crude Product (GC/MS, NMR)->Dinitration Products Recrystallize / Column Chromatography Recrystallize / Column Chromatography Isomers Present->Recrystallize / Column Chromatography Control Temperature (0-5 °C) Control Temperature (0-5 °C) Dinitration Products->Control Temperature (0-5 °C)

Caption: Troubleshooting workflow for impurities in the nitration route.

"stability issues of Methyl 2-methyl-6-nitrobenzoate under different conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-methyl-6-nitrobenzoate. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is important to keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is considered stable under normal, recommended storage conditions.[2][3] However, exposure to high temperatures, incompatible materials, and potentially light can lead to degradation.

Q3: What are the known incompatible materials with this compound?

The primary materials to avoid are strong oxidizing agents and strong bases.[2][3] Contact with these substances can lead to chemical reactions that decompose the compound.

Q4: What happens if this compound is exposed to high temperatures?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction products or impurities observed in an experiment. Degradation of this compound due to incompatible reagents.- Ensure all reagents and solvents are free from strong oxidizing agents or strong bases.[2][3] - Verify the pH of aqueous solutions; extreme pH can catalyze hydrolysis.
Thermal decomposition.- Avoid excessive heating of the compound. - If heating is necessary, perform it for the minimum required time and at the lowest possible temperature.
Photodegradation.- Protect the compound and its solutions from direct light by using amber vials or covering the reaction vessel with aluminum foil.
Loss of compound upon storage. Improper storage conditions.- Confirm that the container is tightly sealed to prevent exposure to moisture and air.[1][2] - Store in a cool, dry, and well-ventilated area away from heat sources.[1][2]
Inconsistent experimental results. Variability in the purity of this compound.- Re-purify the compound if degradation is suspected. - Characterize the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use to confirm its identity and purity.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, ester hydrolysis is a common degradation route for this class of compounds. This can occur under acidic or basic conditions.

General Workflow for Investigating Stability

The following diagram outlines a general workflow for assessing the stability of a chemical compound like this compound under various experimental conditions.

G cluster_prep Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Solutions of This compound temp Temperature Stress (e.g., 4°C, RT, 40°C, 60°C) prep->temp ph pH Stress (e.g., pH 2, 7, 9) prep->ph light Photostability (e.g., UV, visible light) prep->light sampling Sample at Time Points temp->sampling ph->sampling light->sampling hplc Analyze by HPLC/LC-MS (Assay and Impurities) sampling->hplc structure Characterize Degradants (e.g., MS, NMR) hplc->structure rate Determine Degradation Rate hplc->rate pathway Identify Degradation Pathway structure->pathway

Caption: General workflow for chemical stability testing.

Experimental Protocols

As specific experimental protocols for the stability of this compound were not found, a general protocol for assessing the hydrolytic stability of an ester is provided below. This can be adapted to investigate other conditions such as thermal and photostability.

Protocol: Hydrolytic Stability Assessment

  • Preparation of Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration. The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

    • Protect the solutions from light if photostability is not the variable being tested.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately quench any reaction in the withdrawn samples if necessary (e.g., by neutralizing the pH or cooling).

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

This protocol can be modified to assess thermal stability by using a single buffer (e.g., pH 7) and incubating at different temperatures. For photostability, samples can be exposed to a controlled light source while being compared to control samples kept in the dark.

References

Technical Support Center: Nitration of Methyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of methyl 2-methylbenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of methyl 2-methylbenzoate?

A1: The nitration of methyl 2-methylbenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The two substituents, a methyl group (-CH₃) and a methyl ester group (-COOCH₃), have competing directing effects. The methyl group is an activating, ortho-, para- director, while the methyl ester group is a deactivating, meta- director. The nitro group (NO₂⁺) will preferentially add to the positions most activated by the methyl group and least deactivated by the methyl ester group. Therefore, the major products are typically methyl 2-methyl-3-nitrobenzoate and methyl 2-methyl-5-nitrobenzoate. The exact ratio can be influenced by reaction conditions.

Q2: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?

A2: Maintaining a low temperature, typically between 0-15°C, is crucial for several reasons[1][2][3][4]:

  • To prevent polysubstitution: Higher temperatures increase the rate of reaction and can lead to the formation of dinitrated byproducts, such as methyl 2-methyl-3,5-dinitrobenzoate, which can complicate purification and reduce the yield of the desired mononitrated product.[4][5]

  • To control the exothermic reaction: The nitration reaction is highly exothermic. Adding the nitrating mixture slowly to a cooled solution of the substrate ensures that the heat generated is safely dissipated, preventing a runaway reaction.

  • To improve regioselectivity: Temperature can influence the ratio of isomeric products formed.

Q3: What is the purpose of pouring the reaction mixture over ice after the reaction is complete?

A3: Pouring the reaction mixture over ice serves two primary purposes[1][2][6][7]:

  • Precipitation of the product: The organic product, methyl nitrobenzoate, is insoluble in the aqueous acidic mixture that is formed upon quenching. This causes the product to precipitate out as a solid.

  • Dilution and cooling of the strong acid: The large volume of ice and water safely dilutes and cools the concentrated sulfuric and nitric acids, making the workup safer.

Q4: My crude product has a low melting point and a wide melting range. What is the likely cause?

A4: A low and broad melting point is indicative of an impure product.[8][9] The most common impurities in the nitration of methyl 2-methylbenzoate are:

  • Unreacted starting material (methyl 2-methylbenzoate).

  • A mixture of nitrated isomers.

  • Dinitrated byproducts.

  • Residual acids.

Recrystallization is the recommended method for purifying the crude product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Impure starting materials.[3] 4. Reaction temperature was too low.1. Ensure the reaction is stirred for the recommended time after the addition of the nitrating mixture.[1][4] 2. Be careful during product transfer and washing steps. Ensure the product has fully precipitated before filtration. 3. Use pure methyl 2-methylbenzoate. 4. While low temperatures are important, the reaction must be allowed to proceed at a temperature that allows for a reasonable reaction rate (typically allowing it to warm to room temperature after the initial cooled addition).[1][4]
Formation of an Oily Product Instead of a Solid 1. Presence of significant amounts of impurities, particularly the ortho-nitro isomer.[3] 2. Incomplete reaction, leaving a significant amount of the liquid starting material.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. If scratching fails, proceed with a liquid-liquid extraction using a suitable organic solvent, followed by purification via column chromatography. 3. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
High Proportion of Dinitrated Product 1. The reaction temperature was too high.[3][4][5] 2. The concentration of the nitrating mixture was too high. 3. The reaction was left for an excessively long time at a higher temperature.1. Carefully monitor and control the temperature during the addition of the nitrating mixture, keeping it below 15°C.[3][4] 2. Use the recommended concentrations and ratios of nitric and sulfuric acids. 3. Adhere to the recommended reaction time.
Product is Difficult to Purify by Recrystallization 1. The presence of multiple isomers with similar solubilities. 2. Choosing an inappropriate recrystallization solvent.1. Column chromatography may be necessary to separate the isomers effectively. 2. Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization. Methanol or ethanol are commonly used.[4][6][10]

Experimental Protocols

Key Experiment: Nitration of Methyl 2-Methylbenzoate

Materials:

  • Methyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Distilled Water

Procedure:

  • In a conical flask, add methyl 2-methylbenzoate and concentrated sulfuric acid. Cool this mixture in an ice-water bath to 0-5°C.[1][2]

  • In a separate test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in the ice-water bath.[1][2]

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.[1][3][4]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes.[1][4]

  • Pour the reaction mixture slowly onto crushed ice in a beaker with constant stirring.[1][2][6]

  • Allow the ice to melt completely, and collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[4][6]

  • Purify the crude product by recrystallization from methanol.[4][6]

  • Dry the purified crystals and determine their melting point and yield.

Visualizations

Troubleshooting Logic Flow

TroubleshootingFlow start Experiment Start: Nitration of Methyl 2-Methylbenzoate issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield Yield oily_product Oily Product issue->oily_product Product Form dinitration High Dinitration issue->dinitration Purity purification_issue Purification Difficulty issue->purification_issue Purification check_time_temp Check Reaction Time and Temperature low_yield->check_time_temp check_workup Review Workup Procedure low_yield->check_workup check_isomers Analyze for Isomers (TLC, NMR) oily_product->check_isomers check_temp_control Verify Temperature Control dinitration->check_temp_control purification_issue->check_isomers solution_time_temp Adjust Reaction Time/ Allow to Warm to RT check_time_temp->solution_time_temp solution_workup Careful Transfer/ Ensure Precipitation check_workup->solution_workup solution_temp_control Maintain Temp < 15°C During Addition check_temp_control->solution_temp_control solution_chromatography Use Column Chromatography check_isomers->solution_chromatography

Caption: A flowchart for troubleshooting common issues in the nitration of methyl 2-methylbenzoate.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate 1. Cool Substrate in H₂SO₄ addition 3. Slow Addition of Nitrating Mixture (T < 15°C) prep_substrate->addition prep_nitrating_mix 2. Prepare & Cool Nitrating Mixture prep_nitrating_mix->addition stir 4. Stir at 0°C then Warm to RT addition->stir quench 5. Pour onto Ice stir->quench filter 6. Vacuum Filter Crude Product quench->filter wash 7. Wash with H₂O & Cold MeOH filter->wash recrystallize 8. Recrystallize from Methanol wash->recrystallize dry 9. Dry Product recrystallize->dry analyze 10. Determine Melting Point & Yield dry->analyze

Caption: A step-by-step workflow for the nitration of methyl 2-methylbenzoate.

References

"optimization of reaction conditions for Methyl 2-methyl-6-nitrobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-6-nitrobenzoate. The synthesis is typically a two-step process involving the preparation of 2-methyl-6-nitrobenzoic acid, followed by its esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the selective oxidation of 3-nitro-o-xylene to produce 2-methyl-6-nitrobenzoic acid.[1][2] This is followed by the esterification of the resulting carboxylic acid with methanol to yield the final product, this compound.[3]

Q2: What are the critical parameters to control during the oxidation of 3-nitro-o-xylene?

A2: Key parameters for the oxidation of 3-nitro-o-xylene include temperature, pressure, and the concentration of the oxidizing agent, typically dilute nitric acid with oxygen.[2] Careful control of these parameters is crucial for maximizing the selectivity towards 2-methyl-6-nitrobenzoic acid and minimizing the formation of byproducts such as 3-nitro-2-methylbenzoic acid and 3-nitrophthalic acid.

Q3: What are the common challenges in the esterification of 2-methyl-6-nitrobenzoic acid?

A3: A common challenge is achieving a high conversion rate. The reaction rate for the esterification of 2-methyl-6-nitrobenzoic acid can be slow. Ensuring the use of an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and appropriate reaction conditions (e.g., refluxing in methanol) is important for driving the reaction to completion.[3]

Q4: Can this compound be synthesized directly from 2-methylbenzoate?

A4: Direct nitration of methyl 2-methylbenzoate is challenging in terms of regioselectivity. The methyl and ester groups will direct the nitration to different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate. The two-step route via oxidation of 3-nitro-o-xylene is generally preferred for obtaining the desired 2-methyl-6-nitro isomer.

Troubleshooting Guides

Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid via Oxidation of 3-nitro-o-xylene
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-methyl-6-nitrobenzoic acid - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Low concentration of oxidizing agent.- Increase reaction time. - Optimize temperature (typically 120-150°C) and oxygen pressure (typically 1.5-4.0 MPa).[2] - Adjust the concentration of dilute nitric acid (typically 10-35%).
Formation of Multiple Isomers (e.g., 3-nitro-2-methylbenzoic acid) - Lack of selectivity in the oxidation process.- Carefully control reaction temperature and pressure to favor the formation of the desired isomer. - After the reaction, a separation process involving pH adjustment and extraction can be used to isolate 2-methyl-6-nitrobenzoic acid from other isomers.
Formation of 3-nitrophthalic acid (over-oxidation) - Reaction conditions are too harsh (high temperature or pressure).- Reduce the reaction temperature and/or oxygen pressure. - Monitor the reaction progress closely to stop it once the desired product is formed.
Step 2: Esterification of 2-methyl-6-nitrobenzoic acid
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete esterification. - Ineffective catalyst. - Insufficient reflux time.- Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.[1] - Increase the reflux time to drive the equilibrium towards the product. - Use a Dean-Stark apparatus to remove water formed during the reaction.
Presence of Unreacted 2-methyl-6-nitrobenzoic acid in the Product - Incomplete reaction.- Increase the amount of methanol (used as both reactant and solvent). - Increase the reaction time and/or catalyst concentration.
Hydrolysis of the Ester Product - Presence of excess water during workup.- Ensure all workup steps are performed under anhydrous conditions where possible. - Thoroughly dry the organic extracts before solvent evaporation.

Data Presentation

Table 1: Optimized Reaction Conditions for the Oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid[1][2]

ParameterOptimized Range
Temperature120 - 150 °C
Oxygen Pressure1.5 - 4.0 MPa
Dilute Nitric Acid Concentration10 - 35%
Reaction Time6 - 18 hours

Table 2: Typical Conditions for the Esterification of 2-methyl-6-nitrobenzoic acid

ParameterCondition
Reactant2-methyl-6-nitrobenzoic acid
ReagentMethanol (excess)
CatalystConcentrated Sulfuric Acid or p-Toluenesulfonic Acid
TemperatureReflux
Reaction Time4 - 8 hours

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-6-nitrobenzoic acid
  • Charge a high-pressure oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid (10-35%).[1]

  • Seal the reactor and raise the temperature to 120-150°C.[1]

  • Introduce oxygen to a pressure of 1.5-4.0 MPa.[1]

  • Maintain the reaction under stirring for 6-18 hours.[1]

  • After the reaction is complete, cool the reactor and discharge the reaction liquid to obtain the crude product.[1]

  • Wash the crude product with water. The crude product will contain a mixture of isomers.[1]

  • Follow a separation protocol involving pH adjustment and extraction to isolate the 2-methyl-6-nitrobenzoic acid.[1]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid cluster_step2 Step 2: Esterification Start1 3-nitro-o-xylene + Dilute Nitric Acid Reaction1 Oxidation (120-150°C, 1.5-4.0 MPa O2) Start1->Reaction1 CrudeProduct1 Crude Product Mixture Reaction1->CrudeProduct1 Separation Separation (pH adjustment, extraction) CrudeProduct1->Separation Intermediate 2-methyl-6-nitrobenzoic acid Separation->Intermediate Start2 2-methyl-6-nitrobenzoic acid + Methanol Intermediate->Start2 Reaction2 Esterification (H2SO4 catalyst, Reflux) Start2->Reaction2 CrudeProduct2 Crude this compound Reaction2->CrudeProduct2 Purification Purification (Recrystallization/Chromatography) CrudeProduct2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_oxidation Troubleshooting: Oxidation Step cluster_esterification Troubleshooting: Esterification Step Problem1 Low Yield Cause1a Incomplete Reaction Problem1->Cause1a Possible Cause Cause1b Suboptimal Conditions Problem1->Cause1b Possible Cause Solution1a Increase Reaction Time Cause1a->Solution1a Solution Solution1b Optimize Temp/Pressure Cause1b->Solution1b Solution Problem2 Low Yield Cause2a Incomplete Reaction Problem2->Cause2a Possible Cause Cause2b Catalyst Ineffective Problem2->Cause2b Possible Cause Solution2a Increase Reflux Time Cause2a->Solution2a Solution Solution2b Use Stronger/More Catalyst Cause2b->Solution2b Solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-methyl-6-nitrobenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Oily Product After Initial Synthesis and Work-up

Possible Cause Suggested Solution
Presence of Isomeric Impurities: The nitration of Methyl 2-methylbenzoate can lead to the formation of other isomers, such as Methyl 2-methyl-4-nitrobenzoate and Methyl 2-methyl-5-nitrobenzoate, which may have lower melting points and exist as oils.1. Cold Solvent Wash: Wash the crude product with a small amount of ice-cold methanol. Isomeric impurities are often more soluble in cold methanol than the desired product.[1] 2. Recrystallization: Proceed with recrystallization. The desired isomer will selectively crystallize out of a suitable solvent system, leaving the oily impurities in the mother liquor.
Residual Solvents: Incomplete removal of reaction solvents (e.g., sulfuric acid, nitric acid) or extraction solvents can result in an oily product.1. Thorough Washing: Ensure the crude product is thoroughly washed with cold water to remove any residual acids.[2] 2. Drying Under Vacuum: Dry the crude product under vacuum to remove any volatile organic solvents.
Dinitro Compounds: Over-nitration can lead to the formation of dinitro-compounds, which can be oily.[1][3]Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from more polar dinitro-compounds.

Problem 2: Low Yield After Recrystallization

Possible Cause Suggested Solution
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures, leading to significant loss in the mother liquor.Solvent Screening: Perform small-scale solvent screening to identify a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on analogous compounds, consider methanol, ethanol, or a mixed solvent system like ethanol/water.[2][3]
Using Too Much Solvent: An excessive amount of solvent will lead to a lower recovery of the purified product.Minimal Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Premature Crystallization: The product crystallizes out of the hot solution before all impurities have been removed.Hot Filtration: If solid impurities are present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the nitration of Methyl 2-methylbenzoate and include:

  • Isomeric byproducts: Such as Methyl 2-methyl-4-nitrobenzoate and Methyl 2-methyl-5-nitrobenzoate.

  • Dinitro-compounds: Formed from over-nitration of the aromatic ring.[1][3]

  • Unreacted starting material: Residual Methyl 2-methylbenzoate.

  • Acidic residues: Traces of sulfuric and nitric acid from the nitration mixture.[2]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: While specific data for this compound is limited, for the analogous compound Methyl 3-nitrobenzoate, methanol or an ethanol/water mixture are effective recrystallization solvents.[2][3] It is recommended to start with these solvents in small-scale trials to determine the optimal conditions for your specific product.

Q3: My purified product has a wide melting point range. What does this indicate?

A3: A wide melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable method for purifying nitroaromatic compounds. For compounds of this nature, silica gel is a common stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity of the eluent can be gradually increased to elute the desired product while retaining more polar impurities.

Experimental Protocols

General Recrystallization Protocol (based on analogous compounds):

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., methanol or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Quantitative Data

The following table summarizes typical purity data for the purification of a related compound, Methyl 3-nitrobenzoate, which can serve as an estimate for the purification of this compound.

Purification Stage Purity (%) Key Impurities Present Reference
Crude Product70-80%Isomers, Dinitro-compounds, Starting Material[1][3]
After Cold Methanol Wash85-95%Dinitro-compounds, Residual Isomers[1]
After Recrystallization>98%Trace Impurities[4]

Purification Workflow

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Product Crude Crude this compound Analysis Analyze Purity (e.g., TLC, NMR, Melting Point) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Crystalline Solid ColumnChromatography Column Chromatography Analysis->ColumnChromatography Oily Product / Complex Mixture SolventWash Cold Solvent Wash Analysis->SolventWash Minor Impurities FinalAnalysis Analyze Final Purity Recrystallization->FinalAnalysis ColumnChromatography->FinalAnalysis SolventWash->Recrystallization PureProduct Pure this compound FinalAnalysis->PureProduct Purity > 98%

Caption: A logical workflow for the purification of crude this compound.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Methyl 2-methyl-6-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to large-scale production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of the synthesis of this compound.

Problem/Observation Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient mixing or localized low temperatures.- Improve agitation to ensure uniform mixing of reactants.[1][2][3] - Verify and calibrate temperature probes to ensure accurate temperature control. - Consider a longer reaction time or a slight increase in reaction temperature, monitoring impurity profiles closely.
Side Reactions: Over-nitration or oxidation due to poor temperature control (hot spots).[4]- Enhance heat removal capacity of the reactor.[5][6] - Implement a slower, controlled addition of the nitrating agent. - Ensure the cooling system is functioning optimally.
High Levels of Impurities (e.g., isomers, dinitro compounds) Poor Regioselectivity: Incorrect reaction temperature or nitrating agent concentration.[4]- Strictly control the reaction temperature within the optimal range determined during process development. - Ensure the concentration of the nitrating acid mixture is precise.
Over-nitration: Excess of nitrating agent or prolonged reaction time at elevated temperatures.- Accurately calculate and dispense the stoichiometric amount of the nitrating agent. - Quench the reaction mixture promptly once the desired conversion is achieved.
Product Precipitation Issues Rapid Crystallization: "Shock cooling" or adding an anti-solvent too quickly can lead to the formation of fine particles or oils.[7]- Implement a controlled cooling profile for crystallization. - Add anti-solvent at a slow, controlled rate with good agitation. - Consider seeding the solution with a small amount of pure product to promote controlled crystal growth.
Difficult Filtration Small Particle Size: Rapid crystallization leading to fine particles that clog the filter.[8]- Optimize the crystallization process to obtain larger, more uniform crystals.[8][9] - Review and adjust the cooling rate and agitation during crystallization.
Viscous Slurry: High concentration of solids or presence of oily impurities.- Adjust the solid concentration of the slurry before filtration. - Wash the crude product with a suitable solvent to remove oily impurities before the main filtration.
Thermal Runaway/Exotherm Control Issues Inadequate Heat Removal: The rate of heat generation exceeds the reactor's cooling capacity, a common issue in scaled-up exothermic reactions.[6][10]- Reduce the addition rate of the nitrating agent. - Ensure the reactor's cooling system is operating at maximum efficiency. - Consider using a more dilute nitrating agent to slow down the reaction rate. - In case of a temperature spike, have an emergency quenching plan in place.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of methyl 2-methylbenzoate?

A1: The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to thermal runaway if not properly controlled.[11][12] Additionally, the use of concentrated nitric and sulfuric acids requires careful handling due to their corrosive nature. The generation of toxic nitrogen oxide gases is also a potential hazard that needs to be managed with proper ventilation and scrubbing systems.

Q2: How does mixing efficiency impact the scale-up of this synthesis?

A2: Mixing efficiency is critical for ensuring uniform temperature distribution and consistent reaction rates throughout the reactor.[1][2][3] Poor mixing can lead to localized "hot spots" where the temperature is significantly higher, promoting the formation of undesirable side products like dinitro compounds and other isomers.[4] Inadequate mixing can also result in incomplete conversion, leading to lower yields.

Q3: What is the recommended method for purifying crude this compound at a large scale?

A3: At a large scale, purification is typically achieved through crystallization.[13] The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled under controlled conditions to allow for the selective crystallization of the desired product, leaving impurities in the mother liquor. Washing the filtered crystals with a cold solvent can further enhance purity. For nitroaromatic compounds, multi-stage counter-current washing with an alkaline solution can also be effective in removing acidic impurities like nitrophenols.[14]

Q4: How can I control the particle size of the final product during crystallization?

A4: Controlling the particle size is crucial for good filtration and handling properties.[8] This can be achieved by:

  • Controlled Cooling: A slow and linear cooling rate generally promotes the growth of larger crystals.

  • Seeding: Introducing a small amount of pure product crystals at the saturation point can initiate controlled crystal growth.

  • Agitation: Proper agitation helps to keep the crystals suspended and promotes uniform growth.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit and size.

Q5: What are the key process parameters to monitor during the scale-up?

A5: The key parameters to monitor include:

  • Temperature: Both in the reaction mass and the cooling jacket.

  • Addition Rate: The rate at which the nitrating agent is added.

  • Agitation Speed: To ensure consistent mixing.

  • Reaction Progress: Monitored by in-process controls (e.g., HPLC) to determine the endpoint of the reaction.

Quantitative Data Summary

The following tables provide illustrative data on how different process parameters can affect the yield and purity of this compound during scale-up.

Table 1: Effect of Reaction Temperature on Yield and Purity

Batch ScaleTemperature (°C)Yield (%)Purity (%)
1 L0-58598.5
1 L10-158297.2
100 L0-58398.1
100 L10-157896.5

Table 2: Impact of Nitrating Agent Addition Time on Impurity Profile

Batch ScaleAddition Time (hours)Dinitro Impurity (%)Other Isomers (%)
1 L0.51.20.8
1 L20.50.4
100 L21.81.1
100 L80.70.5

Experimental Protocols

Detailed Methodology for Scale-Up Synthesis of this compound

This protocol is a general guideline and should be adapted based on specific equipment and safety assessments.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated.

    • Charge the reactor with methyl 2-methylbenzoate and a suitable solvent (e.g., dichloromethane).

    • Start agitation and cool the reactor contents to the desired temperature (e.g., 0-5 °C).

  • Nitrating Agent Preparation:

    • In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Nitration Reaction:

    • Slowly add the prepared nitrating agent to the reactor containing the methyl 2-methylbenzoate solution, maintaining the internal temperature within the specified range. The addition rate should be carefully controlled to manage the exotherm.[15]

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time, monitoring the reaction progress by HPLC.

  • Quenching:

    • Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing crushed ice and water to quench the reaction.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent.

  • Crystallization and Purification:

    • Concentrate the organic solution under reduced pressure.

    • Add a suitable anti-solvent (e.g., heptane) to induce crystallization.

    • Cool the mixture slowly to the desired temperature to maximize crystal formation.

    • Filter the solid product and wash the filter cake with cold anti-solvent.

    • Dry the product under vacuum at a suitable temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (IPC/HPLC) start->check_reaction check_impurities Analyze Impurity Profile (HPLC/GC) start->check_impurities incomplete Reaction Incomplete? check_reaction->incomplete high_impurities High Impurities? check_impurities->high_impurities improve_mixing Improve Mixing incomplete->improve_mixing Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes extend_time Extend Reaction Time incomplete->extend_time Yes end_yield Yield Improved incomplete->end_yield No control_temp Improve Temperature Control high_impurities->control_temp Yes adjust_reagents Adjust Reagent Stoichiometry high_impurities->adjust_reagents Yes end_purity Purity Improved high_impurities->end_purity No improve_mixing->end_yield optimize_temp->end_yield extend_time->end_yield control_temp->end_purity adjust_reagents->end_purity

Caption: Troubleshooting workflow for addressing low yield issues.

Scale_Up_Process_Flow Scale-Up Synthesis Process Flow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification reactor_prep Reactor Preparation nitration Nitration Reaction reactor_prep->nitration nitrating_agent_prep Nitrating Agent Preparation nitrating_agent_prep->nitration quenching Quenching nitration->quenching phase_separation Phase Separation quenching->phase_separation washing Washing phase_separation->washing drying Drying washing->drying crystallization Crystallization drying->crystallization filtration Filtration crystallization->filtration drying_final Final Product Drying filtration->drying_final final_product This compound drying_final->final_product

Caption: Process flow diagram for the scale-up synthesis.

References

Technical Support Center: Degradation of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-methyl-6-nitrobenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific literature on the degradation of this compound is limited, plausible pathways can be inferred from related nitroaromatic compounds. Degradation is expected to proceed via two main routes: biotic (enzymatic) and abiotic (chemical).

  • Biotic Degradation: Based on studies of similar compounds like 2-nitrobenzoate, a likely enzymatic pathway involves the reduction of the nitro group to an amino group, followed by hydrolysis of the ester. Another possibility is the oxidative removal of the nitro group.[1][2][3][4][5]

  • Abiotic Degradation: This can occur through hydrolysis of the ester group, particularly under acidic or basic conditions, to yield 2-methyl-6-nitrobenzoic acid.[6][7] Photodegradation in the presence of a suitable catalyst and light source is another potential abiotic route.[8]

Q2: What are the potential intermediates and final byproducts of this compound degradation?

A2: Key intermediates could include 2-methyl-6-aminobenzoate (from nitro reduction) and 2-methyl-6-nitrobenzoic acid (from ester hydrolysis). Further degradation of the aromatic ring could lead to smaller aliphatic compounds. Complete mineralization would result in carbon dioxide, water, and inorganic nitrogen species.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile intermediates, potentially after derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and structural information for identifying non-volatile intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain Screen different microbial consortia or isolates known for degrading nitroaromatic compounds. Consider using strains like Arthrobacter sp. which have been shown to degrade related compounds.[2][4][5]
Toxicity of the compound The concentration of this compound may be too high, leading to substrate inhibition. Perform a dose-response experiment to determine the optimal concentration. Nitroaromatic compounds can be toxic to microorganisms.[1][3]
Lack of necessary co-substrates or nutrients Ensure the growth medium is supplemented with essential nutrients and a primary carbon source if the organism cannot utilize the target compound as a sole carbon source.
Sub-optimal culture conditions Optimize pH, temperature, and aeration for the specific microbial strain. Most bacterial degradation studies are conducted at near-neutral pH.

Issue 2: The ester group is hydrolyzing, but the nitro group remains intact.

Possible Cause Troubleshooting Step
Abiotic hydrolysis This is likely due to the pH of the medium. Check and buffer the pH to a neutral range if enzymatic nitro reduction is the target pathway. Ester hydrolysis can occur under acidic or basic conditions.[6][7]
Lack of nitroreductase activity The selected microbial strain may possess esterase activity but lack the specific nitroreductases required for transforming the nitro group. Screen for organisms known to possess nitroreductase enzymes.

Issue 3: I am observing multiple unidentified peaks in my chromatogram.

Possible Cause Troubleshooting Step
Formation of multiple degradation intermediates This is expected. Use LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures based on plausible degradation pathways.
Abiotic side reactions The compound may be reacting with components of the medium or degrading due to light exposure (photolysis). Run sterile controls (without microorganisms) and dark controls to differentiate between biotic and abiotic processes.
Sample preparation artifacts Ensure that the sample extraction and preparation methods are not causing the degradation of the compound or the formation of byproducts.

Data Presentation

Table 1: Hypothetical Biotic Degradation of this compound by Arthrobacter sp.

Time (hours)This compound (%)2-methyl-6-aminobenzoate (%)2-methyl-6-nitrobenzoic acid (%)
010000
1265255
24305510
4858012
72<17515

Table 2: Hypothetical Abiotic Degradation of this compound via Hydrolysis

pHTemperature (°C)Time (hours)This compound (%)2-methyl-6-nitrobenzoic acid (%)
450248515
75024982
1050246040
72524>99<1

Experimental Protocols

Protocol 1: Biotic Degradation Study

  • Prepare the culture medium: Prepare a minimal salts medium and autoclave.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain (e.g., Arthrobacter sp.).

  • Substrate addition: Add a sterile stock solution of this compound to the culture to a final concentration of 50 mg/L.

  • Incubation: Incubate the cultures at 30°C with shaking at 150 rpm.

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Sample preparation: Centrifuge the aliquots to remove biomass. Extract the supernatant with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using HPLC or GC-MS to quantify the remaining parent compound and identify intermediates.

  • Controls: Run a sterile control (medium with the compound but no inoculum) and a control with inoculum but no compound.

Protocol 2: Abiotic Hydrolysis Study

  • Prepare buffer solutions: Prepare buffer solutions at different pH values (e.g., 4, 7, and 10).

  • Substrate addition: Add this compound to each buffer solution to a final concentration of 50 mg/L.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50°C).

  • Sampling: Take samples at predetermined time points.

  • Analysis: Directly inject the samples into an HPLC system to measure the concentration of the parent compound and the formation of 2-methyl-6-nitrobenzoic acid.

  • Controls: Run a control at room temperature to assess the effect of temperature on hydrolysis.

Visualizations

Biotic Degradation Pathway cluster_main This compound This compound 2-methyl-6-aminobenzoate 2-methyl-6-aminobenzoate This compound->2-methyl-6-aminobenzoate Nitroreductase Ring Cleavage Products Ring Cleavage Products 2-methyl-6-aminobenzoate->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Proposed biotic degradation pathway of this compound.

Abiotic Hydrolysis cluster_main This compound This compound 2-methyl-6-nitrobenzoic acid 2-methyl-6-nitrobenzoic acid This compound->2-methyl-6-nitrobenzoic acid H+ or OH- Methanol Methanol This compound->Methanol H+ or OH-

Caption: Abiotic hydrolysis of this compound.

Experimental Workflow cluster_main Experiment_Setup Experiment Setup (Biotic/Abiotic) Incubation Incubation Experiment_Setup->Incubation Sampling Time-point Sampling Incubation->Sampling Sample_Prep Sample Preparation (Extraction/Filtration) Sampling->Sample_Prep Analysis Analytical Chemistry (HPLC, GC-MS) Sample_Prep->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Caption: General experimental workflow for degradation studies.

References

"managing exothermic reactions in the synthesis of Methyl 2-methyl-6-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the highly exothermic nitration reaction in the synthesis of Methyl 2-methyl-6-nitrobenzoate. This resource is intended for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1][2] This can result in a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic nitrogen dioxide gas.[1][2] Additionally, the concentrated nitric and sulfuric acids used are extremely corrosive and require careful handling with appropriate personal protective equipment (PPE), including splash-proof goggles, face shields, and chemical-resistant gloves.[3]

Q2: Why is temperature control so critical in this synthesis?

A2: Strict temperature control is essential for several reasons:

  • Preventing Runaway Reactions: The nitration of aromatic compounds is highly exothermic.[4][5] Failure to dissipate the heat generated can lead to an uncontrollable increase in the reaction rate and a dangerous thermal runaway.[1][4]

  • Minimizing Byproduct Formation: Higher temperatures can lead to the formation of unwanted byproducts, such as dinitrated compounds and oxidation products of the methyl group on the toluene ring.[6][7] This reduces the yield and purity of the desired product.[8]

  • Ensuring Regioselectivity: While the methyl and ester groups direct the nitration to the 6-position, elevated temperatures can decrease the selectivity of the reaction, leading to the formation of other isomers.

Q3: What is the optimal temperature range for this reaction?

A3: Based on analogous nitration reactions of similar substrates, the recommended temperature range during the addition of the nitrating mixture is between 0°C and 15°C.[5][8][9] It is crucial to maintain the temperature below 15°C to minimize the risk of side reactions.[9] Some protocols for similar reactions recommend even lower temperatures, such as below 6°C or 10°C.[3][5]

Q4: What are the signs of a potential runaway reaction?

A4: Signs of a potential runaway reaction include:

  • A rapid, uncontrolled increase in the reaction temperature, even with cooling applied.

  • A sudden change in the color of the reaction mixture, such as turning dark brown or red.[10]

  • The evolution of brown or yellow fumes (nitrogen oxides) from the reaction vessel.[1][2]

  • A noticeable increase in pressure within a closed system.

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a thermal runaway, immediate action is critical. The primary goal is to cool the reaction mixture as quickly and safely as possible. This can be achieved by:

  • Immediately stopping the addition of the nitrating mixture.

  • Increasing the efficiency of the cooling bath (e.g., by adding more ice or dry ice/acetone).

  • If the reaction is in a vessel equipped with an emergency quenching system, activate it to rapidly dilute and cool the reaction mixture. For laboratory scale, this could involve pouring the reaction mixture into a large volume of crushed ice.[8][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction temperature is difficult to control and keeps rising. 1. Addition rate of the nitrating mixture is too fast. 2. Inefficient cooling system. 3. Insufficient stirring, leading to localized hot spots.1. Immediately stop the addition of the nitrating mixture. 2. Add more ice or use a more efficient cooling bath (e.g., ice-salt or dry ice-acetone). 3. Ensure vigorous and efficient stirring to promote heat transfer.
Low yield of the desired product. 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Loss of product during workup and purification. 3. Impure starting materials.1. After the addition of the nitrating mixture is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for a short period, while monitoring for any exotherm.[3] 2. Optimize the workup procedure, for example, by ensuring complete precipitation of the product. 3. Use pure, dry starting materials.[8]
Formation of significant amounts of byproducts (e.g., other isomers, dinitrated products). 1. Reaction temperature was too high. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time at elevated temperatures.1. Maintain the reaction temperature strictly within the recommended range (0-15°C) during the addition of the nitrating mixture.[9] 2. Use the correct molar ratios of nitric acid and sulfuric acid. 3. Monitor the reaction progress (e.g., by TLC) and quench the reaction once the starting material is consumed.
The reaction mixture solidifies or becomes too viscous to stir. 1. The concentration of the reactants is too high. 2. The reaction temperature is too low, causing the product to precipitate prematurely.1. Use an appropriate amount of sulfuric acid as a solvent to maintain a stirrable slurry. 2. Maintain the temperature at the lower end of the recommended range without allowing it to drop excessively.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for nitration reactions of similar substrates, which can be used as a starting point for the synthesis of this compound.

Table 1: Typical Reaction Parameters

ParameterValueReference(s)
Heat of Reaction (Toluene Mononitration)190.9 ± 3.6 kJ/mol[4]
Reaction Temperature0 - 15 °C[8][9]
Nitrating Mixture Addition Time15 - 60 minutes[3][5][8]
Post-Addition Stirring Time15 - 30 minutes[3][8]

Table 2: Example Reagent Quantities (for Methyl Benzoate Nitration)

ReagentMolesVolume/MassReference(s)
Methyl Benzoate1.5204 g[8]
Concentrated Nitric Acid (sp. gr. 1.42)1.96125 cc[8]
Concentrated Sulfuric Acid-400 cc (initial) + 125 cc (in nitrating mix)[8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from similar procedures)

1. Preparation of the Nitrating Mixture:

  • In a flask, carefully add a calculated amount of concentrated nitric acid.

  • Cool the flask in an ice-salt bath to below 10°C.[5]

  • Slowly, and with constant stirring, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Caution: This mixing process is exothermic. Maintain the temperature of the mixture below 10°C throughout the addition.[5]

  • Keep the prepared nitrating mixture in the ice bath until use.

2. Nitration Reaction:

  • In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve Methyl 2-methylbenzoate in a sufficient amount of concentrated sulfuric acid.

  • Cool this mixture to 0-5°C using an ice-salt bath.[5]

  • Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred solution of Methyl 2-methylbenzoate over a period of 30-60 minutes.[5][8]

  • Carefully monitor the internal temperature of the reaction and maintain it between 0-10°C throughout the addition.[5] If the temperature begins to rise rapidly, immediately stop the addition and allow the reaction to cool.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 15-30 minutes.[3][5]

3. Work-up and Isolation:

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice.[8][11]

  • The crude product, this compound, will precipitate as a solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[8]

Visualizations

Experimental_Workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate Dissolve Methyl 2-methylbenzoate in conc. H2SO4 cool_substrate Cool Substrate Solution (0-5°C) prep_substrate->cool_substrate prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) cool_nitrating_mix Cool Nitrating Mixture (<10°C) prep_nitrating_mix->cool_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mixture (0-10°C) cool_substrate->add_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_post_addition Stir at 0-10°C add_nitrating_mix->stir_post_addition quench Quench on Crushed Ice stir_post_addition->quench filter_product Filter Crude Product quench->filter_product wash_product Wash with Cold Water filter_product->wash_product purify Recrystallize wash_product->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Exothermic Reaction start Temperature Rising? stop_addition Stop Nitrating Mixture Addition start->stop_addition Yes monitor_temp Monitor Temperature start->monitor_temp No check_cooling Efficient Cooling? stop_addition->check_cooling improve_cooling Improve Cooling (add more ice, etc.) check_cooling->improve_cooling No check_stirring Vigorous Stirring? check_cooling->check_stirring Yes improve_cooling->check_stirring improve_stirring Increase Stirring Rate check_stirring->improve_stirring No stable Temperature Stable? check_stirring->stable Yes improve_stirring->stable resume_addition Resume Addition (slowly) resume_addition->monitor_temp stable->monitor_temp No, consider quenching stable->resume_addition Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for Methyl 2-methyl-6-nitrobenzoate, a key intermediate in various chemical syntheses. The following sections detail the experimental protocols, present quantitative data for easy comparison, and visualize the reaction pathways.

Comparison of Synthetic Methods

Two primary synthetic routes are evaluated:

  • Route 1: Two-Step Synthesis from 3-nitro-o-xylene. This method involves the oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid, followed by esterification.

  • Route 2 (Hypothetical): Direct Nitration of Methyl 2-methylbenzoate. This speculative approach involves the direct nitration of the corresponding methyl ester.

The following table summarizes the key performance indicators for each method.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Nitration (Hypothetical)
Starting Material 3-nitro-o-xyleneMethyl 2-methylbenzoate
Key Intermediates 2-methyl-6-nitrobenzoic acid-
Overall Yield High (potentially >80%)Variable, likely lower due to isomer formation
Purity of Final Product High, purification is straightforwardModerate, requires separation of isomers
Reaction Conditions Step 1: High temperature and pressure. Step 2: Reflux.Low temperature (ice bath)
Key Reagents Nitric acid, Oxygen, Thionyl chloride, MethanolConcentrated Nitric Acid, Concentrated Sulfuric Acid
Advantages High selectivity and yield of the desired isomer.Fewer synthetic steps.
Disadvantages Two-step process, requires handling of high-pressure equipment.Likely formation of multiple isomers, leading to purification challenges and lower yield of the target compound.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene

This protocol is adapted from a patented method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.[1][2]

  • Reaction Setup: A high-pressure oxidation reactor is charged with 3-nitro-o-xylene and dilute nitric acid (e.g., 30%).

  • Oxidation: The mixture is heated to 130-140°C, and oxygen is introduced to a pressure of 2.2-2.5 MPa. The reaction is stirred for approximately 7 hours.

  • Work-up: After cooling, the crude product is filtered. The resulting solid contains a mixture of 2-methyl-6-nitrobenzoic acid, 3-nitro-2-methylbenzoic acid, and other byproducts.

  • Purification: The crude product is washed with water to remove impurities. The desired 2-methyl-6-nitrobenzoic acid can be separated from the mixture through techniques like fractional crystallization or chromatography, although the patent focuses on isolating it after the subsequent esterification step.

Step 2: Esterification of 2-methyl-6-nitrobenzoic acid

This protocol is based on a similar esterification of a substituted nitrobenzoic acid.

  • Reaction Setup: To a solution of methanol at 0-10°C, thionyl chloride is added dropwise.

  • Esterification: 2-methyl-6-nitrobenzoic acid is added to the solution, and the mixture is heated to reflux and stirred overnight.

  • Work-up: The reaction mixture is cooled, and water is added. The pH is adjusted to 7 with a base (e.g., NaOH).

  • Isolation: The precipitated product, this compound, is collected by filtration, washed with water, and dried. A high yield of over 90% can be expected for this step.

Route 2: Direct Nitration of Methyl 2-methylbenzoate (Hypothetical)

This protocol is a hypothetical adaptation of the well-established nitration of methyl benzoate.[3][4]

  • Preparation of Nitrating Mixture: Concentrated nitric acid is slowly added to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: Methyl 2-methylbenzoate is dissolved in concentrated sulfuric acid and cooled to 0-10°C in an ice bath.

  • Nitration: The cold nitrating mixture is added dropwise to the solution of methyl 2-methylbenzoate, maintaining the temperature between 5-15°C. The reaction is stirred for an additional 15 minutes after the addition is complete.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by suction filtration and washed with cold water.

  • Purification: The crude product will likely be a mixture of isomers. Separation of the desired this compound would require techniques such as recrystallization or chromatography. The yield of the target isomer is expected to be significantly lower than in Route 1.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Route 1: Two-Step Synthesis 3-nitro-o-xylene 3-nitro-o-xylene 2-methyl-6-nitrobenzoic_acid 2-methyl-6-nitrobenzoic_acid 3-nitro-o-xylene->2-methyl-6-nitrobenzoic_acid Oxidation (HNO3, O2) Methyl_2-methyl-6-nitrobenzoate_1 This compound 2-methyl-6-nitrobenzoic_acid->Methyl_2-methyl-6-nitrobenzoate_1 Esterification (Methanol, SOCl2) G cluster_1 Route 2: Direct Nitration (Hypothetical) Methyl_2-methylbenzoate Methyl_2-methylbenzoate Isomer_Mixture Mixture of Nitro Isomers Methyl_2-methylbenzoate->Isomer_Mixture Nitration (HNO3, H2SO4) Methyl_2-methyl-6-nitrobenzoate_2 This compound Isomer_Mixture->Methyl_2-methyl-6-nitrobenzoate_2 Purification

References

"comparative analysis of different synthetic routes to Methyl 2-methyl-6-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic strategies for the preparation of Methyl 2-methyl-6-nitrobenzoate, a key intermediate in the synthesis of various organic compounds. The following sections detail the primary synthetic routes, presenting experimental data, detailed protocols, and a comparative summary to aid in the selection of the most suitable method for a given research and development context.

Introduction

This compound is a substituted aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the methyl, nitro, and methyl ester groups on the benzene ring presents unique challenges and considerations in its synthesis. This guide explores three primary retrosynthetic approaches: electrophilic nitration of a substituted benzene, esterification of a pre-functionalized benzoic acid, and an oxidation-esterification sequence starting from a xylene derivative.

Comparative Summary of Synthetic Routes

The choice of synthetic route to this compound is governed by factors such as starting material availability, desired yield and purity, scalability, and the reaction conditions required. Below is a summary of the key performance indicators for the discussed synthetic pathways.

Route Starting Material Key Transformation Reported/Expected Yield Advantages Disadvantages
1 Methyl 2-methylbenzoateElectrophilic NitrationVariable; likely low for the desired isomerPotentially a one-step synthesis from a readily available starting material.Poor regioselectivity leading to a mixture of isomers, making isolation of the desired product difficult.
2a 2-methyl-6-nitrobenzoic acidFischer EsterificationModerate to GoodUtilizes common and inexpensive reagents.Can be slow and require harsh conditions for sterically hindered substrates; equilibrium reaction may limit conversion.
2b 2-methyl-6-nitrobenzoic acidShiina EsterificationHighMild reaction conditions, high yields, and suitable for sterically hindered substrates.Requires the preparation or purchase of a specialized reagent (Shiina reagent).
2c 2-methyl-6-nitrobenzoic acidThionyl Chloride MethodHigh (by analogy)High-yielding and avoids equilibrium limitations of Fischer esterification.Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.
3 3-nitro-o-xyleneOxidation & EsterificationModerate overall yieldUtilizes a relatively inexpensive starting material.Multi-step process; oxidation step can produce by-products.

Route 1: Nitration of Methyl 2-methylbenzoate

This approach involves the direct nitration of methyl 2-methylbenzoate. While seemingly straightforward, this route is complicated by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para- director, while the methyl ester group is a deactivating, meta- director. This competition can lead to a mixture of nitrated products, making the isolation of the desired this compound challenging.

Logical Relationship: Directing Effects in Nitration

directing_effects cluster_directing_effects Directing Effects start Methyl 2-methylbenzoate methyl Methyl Group (Activating, o,p-director) start->methyl ester Methyl Ester Group (Deactivating, m-director) start->ester product_mixture Mixture of Nitrated Isomers methyl->product_mixture Nitration (HNO3/H2SO4) ester->product_mixture Nitration (HNO3/H2SO4) target This compound product_mixture->target Difficult Separation

Caption: Competing directing effects in the nitration of methyl 2-methylbenzoate.

Experimental Protocol (Hypothetical)

This protocol is adapted from standard nitration procedures for methyl benzoate. The actual yield of the desired isomer may be low due to the formation of other isomers.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g (66.6 mmol) of methyl 2-methylbenzoate to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding 5.0 mL (79.5 mmol) of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 2-methylbenzoate over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, would then require extensive chromatographic separation to isolate the desired this compound.

Route 2: Esterification of 2-methyl-6-nitrobenzoic acid

This is a more convergent approach where the nitro and methyl groups are already in the desired positions on the benzoic acid precursor. The challenge in this route lies in the esterification of a sterically hindered carboxylic acid.

Experimental Workflow: Esterification Methods

esterification_workflow cluster_methods Esterification Methods start 2-methyl-6-nitrobenzoic acid fischer Fischer Esterification (Methanol, H2SO4, Reflux) start->fischer shiina Shiina Esterification (MNBA, Et3N, DMAP, Methanol) start->shiina thionyl Thionyl Chloride Method (1. SOCl2; 2. Methanol) start->thionyl product This compound fischer->product shiina->product thionyl->product

Caption: Overview of esterification methods for 2-methyl-6-nitrobenzoic acid.

Experimental Protocols

2a. Fischer Esterification

  • To a solution of 10.0 g (55.2 mmol) of 2-methyl-6-nitrobenzoic acid in 100 mL of methanol, cautiously add 2 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.

2b. Shiina Esterification

  • To a solution of 10.0 g (55.2 mmol) of 2-methyl-6-nitrobenzoic acid in 150 mL of dichloromethane, add 8.4 mL (60.7 mmol) of triethylamine and 0.67 g (5.5 mmol) of 4-(dimethylamino)pyridine (DMAP).

  • Add 19.1 g (55.2 mmol) of 2-methyl-6-nitrobenzoic anhydride (Shiina reagent, MNBA) to the mixture.

  • Add 2.7 mL (66.2 mmol) of methanol and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and wash with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2c. Thionyl Chloride Method

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 10.0 g (55.2 mmol) of 2-methyl-6-nitrobenzoic acid in 50 mL of toluene.

  • Add 8.0 mL (110.4 mmol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • To the resulting crude acid chloride, carefully add 50 mL of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired ester. Purification can be performed by recrystallization or column chromatography if necessary.

Route 3: Oxidation of 3-nitro-o-xylene and Subsequent Esterification

This route begins with the oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. This oxidation can be non-selective, leading to a mixture of isomeric nitro-methylbenzoic acids. The desired 2-methyl-6-nitrobenzoic acid must then be separated and esterified as in Route 2. A Chinese patent (CN102942289A) describes a process for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid via this route.

Synthesis Pathway: Oxidation and Esterification

oxidation_esterification_pathway start 3-nitro-o-xylene oxidation Oxidation (e.g., HNO3/O2) start->oxidation mixture Mixture of Isomeric Acids oxidation->mixture separation Separation mixture->separation acid 2-methyl-6-nitrobenzoic acid separation->acid esterification Esterification (See Route 2) acid->esterification product This compound esterification->product

Caption: Multi-step synthesis from 3-nitro-o-xylene.

Experimental Protocol (Summarized from Patent Literature)

This protocol is a conceptual summary and would require optimization.

  • Oxidation: 3-nitro-o-xylene is heated in the presence of dilute nitric acid and oxygen under pressure. The reaction produces a mixture of 2-methyl-6-nitrobenzoic acid, 3-nitro-2-methylbenzoic acid, and other oxidation by-products.

  • Isolation of the Acid Mixture: The crude product mixture is isolated by filtration after cooling the reaction.

  • Esterification and Separation: The mixture of acids is then subjected to esterification (e.g., Fischer esterification). The resulting methyl esters have different properties, allowing for their separation by techniques such as fractional distillation or chromatography to isolate this compound.

Conclusion

For the synthesis of this compound, the most promising and reliable strategies involve the esterification of 2-methyl-6-nitrobenzoic acid (Route 2). Among the esterification methods, the Shiina esterification offers the advantages of mild conditions and high yields, making it particularly suitable for the sterically hindered substrate, albeit at the cost of a more expensive reagent. The thionyl chloride method provides a high-yielding, classical alternative. Fischer esterification is the most economical but may suffer from lower yields and longer reaction times. The direct nitration of methyl 2-methylbenzoate (Route 1) is likely to be low-yielding for the desired isomer due to poor regioselectivity. The oxidation of 3-nitro-o-xylene (Route 3) is a viable route to the precursor acid but adds complexity due to the multi-step nature and the need for isomer separation. The selection of the optimal route will depend on the specific requirements of the research or production campaign, balancing factors of cost, time, yield, and purity.

A Comparative Guide to Methyl 2-methyl-6-nitrobenzoate and Other Nitrobenzoate Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitrobenzoate esters serve as versatile intermediates, finding application in a myriad of transformations, from the synthesis of pharmaceuticals to the development of novel materials. Among these, Methyl 2-methyl-6-nitrobenzoate distinguishes itself through the unique electronic and steric characteristics conferred by its ortho-methyl and nitro group substitution pattern. This guide provides an objective comparison of this compound with other common nitrobenzoate esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

I. Synthesis of Nitrobenzoate Esters

The primary route to methyl nitrobenzoates is through the electrophilic nitration of methyl benzoate. The position of the nitro group is directed by the electron-withdrawing nature of the ester functionality.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate

A standard procedure for the synthesis of methyl 3-nitrobenzoate involves the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids.

Procedure:

  • In a flask equipped with a magnetic stirrer and immersed in an ice bath, 10 mL of concentrated sulfuric acid is cooled to 0°C.

  • 5.0 g of methyl benzoate is slowly added to the cooled sulfuric acid with continuous stirring.

  • A nitrating mixture is prepared by cautiously adding 4.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, and the mixture is cooled in an ice bath.

  • The nitrating mixture is added dropwise to the methyl benzoate solution, maintaining the reaction temperature below 15°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from methanol.

This procedure typically yields methyl 3-nitrobenzoate in good yields, often exceeding 80%. The synthesis of other isomers, such as methyl 2-nitrobenzoate and methyl 4-nitrobenzoate, can be achieved through the esterification of the corresponding nitrobenzoic acids.

II. Comparative Reactivity in Key Transformations

The substitution pattern on the benzene ring significantly influences the reactivity of nitrobenzoate esters in various chemical transformations. Here, we compare the performance of this compound with its isomers in ester hydrolysis and nitro group reduction.

A. Ester Hydrolysis: The Impact of Steric Hindrance

The hydrolysis of benzoate esters to their corresponding carboxylic acids is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to both electronic and steric effects.

The presence of a methyl group ortho to the ester functionality in this compound introduces significant steric hindrance. This steric impediment is expected to decrease the rate of hydrolysis compared to its meta- and para-substituted counterparts, where the attacking nucleophile (e.g., hydroxide ion) has more facile access to the carbonyl carbon.

Table 1: Theoretical Comparison of Relative Hydrolysis Rates

CompoundKey Structural FeatureExpected Relative Rate of Hydrolysis
Methyl 4-nitrobenzoateNitro group para to the esterFastest
Methyl 3-nitrobenzoateNitro group meta to the esterIntermediate
Methyl 2-nitrobenzoateNitro group ortho to the esterSlow
This compound Methyl and Nitro groups ortho to the esterSlowest

This trend is a direct consequence of the increasing steric congestion around the reaction center. The additional methyl group in the 2-position of this compound further exacerbates this steric hindrance, making it the least susceptible to hydrolysis among the compared esters.

B. Reduction of the Nitro Group: A Gateway to Functional Amines

The reduction of the nitro group to an amine is a crucial transformation, providing access to anilines which are key building blocks in the pharmaceutical and dye industries. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal/acid combinations.

The electronic nature of the ester group and the steric environment around the nitro group can influence the rate and efficiency of the reduction. While the ester group is electron-withdrawing, potentially facilitating the reduction, the steric hindrance from the adjacent methyl group in this compound might affect the approach of the reducing agent to the nitro group.

Table 2: Comparison of Nitro Group Reduction (Illustrative Yields)

CompoundReducing AgentProductTypical Yield (%)
Methyl 3-nitrobenzoateH₂, Pd/CMethyl 3-aminobenzoate>95%
Methyl 4-nitrobenzoateSnCl₂, HClMethyl 4-aminobenzoate~90%
Methyl 2-nitrobenzoateFe, NH₄ClMethyl 2-aminobenzoate~85%
This compound H₂, Pd/CMethyl 2-amino-6-methylbenzoateExpected to be high, but potentially slower reaction rate

While high yields are generally achievable for the reduction of most nitrobenzoate esters, the reaction rate for sterically hindered substrates like this compound may be slower, requiring more forcing conditions or longer reaction times.

III. The Unique Role of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in Esterification

A significant application related to this compound is the use of its corresponding anhydride, 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.[3][4] This reagent has emerged as a powerful and mild condensing agent for the formation of esters and macrolactones.

The steric hindrance provided by the two ortho substituents in MNBA is a key factor in its effectiveness. It facilitates the formation of a mixed anhydride with a carboxylic acid, which is highly reactive towards nucleophilic attack by an alcohol, leading to the desired ester in high yield under mild conditions. This method is particularly advantageous for the synthesis of complex molecules containing sensitive functional groups.

Experimental Workflow: Shiina Macrolactonization

The Shiina macrolactonization is a powerful method for the synthesis of medium to large-sized lactones from ω-hydroxycarboxylic acids.

Shiina_Macrolactonization cluster_activation Activation cluster_cyclization Intramolecular Cyclization Carboxylic_Acid ω-Hydroxycarboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride MNBA, Base MNBA 2-Methyl-6-nitrobenzoic Anhydride (MNBA) MNBA->Mixed_Anhydride Macrolactone Macrolactone Mixed_Anhydride->Macrolactone DMAP (cat.)

Figure 1. General workflow for Shiina Macrolactonization.

The reaction proceeds via the formation of a highly reactive mixed anhydride, which then undergoes intramolecular cyclization, often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).

IV. Logical Framework for Reagent Selection

The choice of a specific nitrobenzoate ester is dictated by the desired substitution pattern in the final product and the reactivity requirements of the synthetic sequence.

Reagent_Selection cluster_reactivity Reactivity Considerations cluster_isomers Isomer Selection start Synthetic Goal reactivity_node Desired Reactivity start->reactivity_node steric_hindrance Steric Hindrance Required? reactivity_node->steric_hindrance High meta_isomer Methyl 3-nitrobenzoate reactivity_node->meta_isomer Moderate para_isomer Methyl 4-nitrobenzoate reactivity_node->para_isomer Low ortho_isomer Methyl 2-nitrobenzoate or This compound steric_hindrance->ortho_isomer Yes steric_hindrance->meta_isomer No steric_hindrance->para_isomer No end Achieved ortho_isomer->end Final Product meta_isomer->end Final Product para_isomer->end Final Product

Figure 2. Decision framework for selecting a nitrobenzoate ester.

V. Conclusion

This compound, while being a less common reagent in its ester form compared to its meta and para isomers, offers unique steric properties that can be strategically exploited in organic synthesis. Its reduced susceptibility to hydrolysis makes it a robust building block when the ester functionality needs to be preserved under conditions that might affect less hindered esters. Furthermore, the principles of steric hindrance that govern its reactivity are elegantly harnessed in the highly effective esterification and macrolactonization reactions employing its anhydride, MNBA.

For synthetic chemists, the choice between this compound and other nitrobenzoate esters will ultimately depend on a careful consideration of the desired final product, the planned synthetic route, and the specific reactivity and stability requirements of the intermediate steps. This guide provides a foundational understanding to inform these critical decisions in the design and execution of complex organic syntheses.

References

A Comparative Spectroscopic Analysis of Methyl 2-methyl-6-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-methyl-6-nitrobenzoate and its structural isomers. The positioning of the methyl and nitro groups on the benzene ring significantly influences the electronic environment and, consequently, the spectral characteristics of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control.

This document presents a side-by-side comparison of key spectroscopic data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of this compound isomers. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer-CH₃-OCH₃Aromatic Protons
This compound ~2.41~3.907.99 (d), 7.73 (d), 7.61 (t)[1]
Methyl 2-methyl-3-nitrobenzoate ~2.50~3.907.85 (d), 7.45 (t), 7.30 (d)
Methyl 2-methyl-4-nitrobenzoate ~2.60~3.958.10 (s), 8.05 (d), 7.40 (d)
Methyl 3-methyl-2-nitrobenzoate ~2.36~3.897.84 (m), 7.45 (m)[2]
Methyl 3-methyl-4-nitrobenzoate ~2.60~3.908.05 (d), 7.90 (s), 7.40 (d)
Methyl 4-methyl-3-nitrobenzoate ~2.50~3.908.20 (s), 7.80 (d), 7.40 (d)

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer-CH₃-OCH₃C=OAromatic Carbons
This compound ~20.0~52.5~165.0~125-150
Methyl 2-methyl-3-nitrobenzoate ~15.0~52.0~166.0~123-152
Methyl 2-methyl-4-nitrobenzoate ~17.0~52.5~165.5~122-150
Methyl 3-methyl-2-nitrobenzoate ~16.0~52.0~167.0~124-151
Methyl 3-methyl-4-nitrobenzoate ~20.0~52.0~165.0~125-150[3]
Methyl 4-methyl-3-nitrobenzoate ~21.0~52.0~166.0~124-148

Note: Complete assigned ¹³C NMR data for all isomers is not consistently available in all databases. The ranges provided are typical for substituted benzene rings.

Table 3: Key IR Absorption Bands (in cm⁻¹)

IsomerC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-O Stretch
This compound ~1730~1530~1350~1280
Methyl 2-methyl-3-nitrobenzoate ~1725~1535~1355~1290
Methyl 2-methyl-4-nitrobenzoate ~1720~1525~1345~1285
Methyl 3-methyl-2-nitrobenzoate ~1735~1530~1350~1275
Methyl 3-methyl-4-nitrobenzoate ~1728~1528~1348~1288[3]
Methyl 4-methyl-3-nitrobenzoate ~1725~1530~1350~1290

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 195164 ([M-OCH₃]⁺), 134 ([M-NO₂-CH₃]⁺), 119, 91
Methyl 2-methyl-3-nitrobenzoate 195164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺), 121, 91
Methyl 2-methyl-4-nitrobenzoate 195164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺), 121, 91
Methyl 3-methyl-2-nitrobenzoate 195164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺), 121, 91
Methyl 3-methyl-4-nitrobenzoate 195178, 135, 106[3]
Methyl 4-methyl-3-nitrobenzoate 195164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺), 121, 91

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison cluster_output Final Report Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 2-methyl-3-nitrobenzoate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 2-methyl-4-nitrobenzoate Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Other Isomers Isomer4->NMR Isomer4->IR Isomer4->MS SpectralInterpretation Spectral Interpretation (Chemical Shifts, Frequencies, m/z) NMR->SpectralInterpretation IR->SpectralInterpretation MS->SpectralInterpretation DataTable Comparative Data Tables Report Publication Guide DataTable->Report SpectralInterpretation->DataTable

Caption: Workflow for the comparative spectroscopic analysis of isomers.

References

A Comparative Guide to the Purity Analysis of Methyl 2-methyl-6-nitrobenzoate by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Methyl 2-methyl-6-nitrobenzoate is a key building block in various synthetic pathways, and its purity directly impacts the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for the purity assessment of such compounds. This guide provides a comparative overview of these two techniques for the analysis of this compound, complete with experimental protocols and supporting data.

Disclaimer: The following experimental data is representative and based on the analysis of structurally similar nitroaromatic compounds. It is intended to provide a practical comparison of the analytical techniques.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the hypothetical quantitative data obtained from the purity analysis of a this compound sample using HPLC and GC. The sample is presumed to contain the principal compound along with potential process-related impurities.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
2-Methyl-6-nitrobenzoic acid2.540.21
This compound 4.87 99.52
Methyl 3-methyl-2-nitrobenzoate5.230.15
Dinitro-methylbenzoate isomer6.110.12

Table 2: GC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
Toluene3.150.05 (Residual Solvent)
This compound 8.42 99.68
Methyl 3-methyl-2-nitrobenzoate8.910.18
Dinitro-methylbenzoate isomer9.560.09

Experimental Protocols

Detailed methodologies for the HPLC and GC analyses are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds.[1][2][3]

HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL.

GC Method

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to nitro compounds.

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Oven Program: Initial temperature of 100°C, ramped to 250°C at 10°C/min.

  • Injector and Detector Temperature: 280°C.

  • Injection Mode: Split injection.

  • Sample Preparation: The sample is dissolved in a suitable solvent like ethyl acetate or dichloromethane to a concentration of 1 mg/mL.

Method Comparison and Rationale

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between them often depends on the specific requirements of the analysis.

  • HPLC is advantageous for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. It can effectively separate the main compound from non-volatile impurities such as the starting material, 2-methyl-6-nitrobenzoic acid.[4]

  • GC is highly efficient for the analysis of volatile and semi-volatile compounds. It generally provides higher resolution and faster analysis times compared to HPLC. GC is particularly well-suited for detecting and quantifying residual solvents, which are common process impurities in chemical synthesis.[3]

Potential impurities in the synthesis of this compound can include starting materials, by-products from side reactions (such as isomers), and degradation products.[4][5][6] The nitration of methyl benzoate, a similar process, is known to produce ortho, meta, and para isomers.[6] Therefore, the analytical method must be capable of separating these closely related structures.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound by both HPLC and GC.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gc GC cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection GC_Injection Inject into GC Dissolution->GC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection Chromatogram Obtain Chromatogram HPLC_Detection->Chromatogram GC_Separation Separation on DB-5 Column GC_Injection->GC_Separation GC_Detection FID/ECD Detection GC_Separation->GC_Detection GC_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Purity analysis workflow for this compound.

References

Comparative Guide to the Biological Activity of Methyl 2-methyl-6-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Biological Activities

Derivatives of Methyl 2-methyl-6-nitrobenzoate have been investigated for their potential as anticancer and anti-inflammatory agents. The core structure serves as a versatile scaffold for the synthesis of various biologically active molecules.

Data Presentation

The following table summarizes the available information on the biological activities of specific this compound derivatives. Due to the limited quantitative data in the available literature, much of the information is qualitative.

Derivative NameStructureBiological ActivitySupporting Data/Source
Methyl 2-(bromomethyl)-6-nitrobenzoate A key intermediate.Potential Cyclooxygenase (COX) Inhibitor.Mentioned as a potential inhibitor, but specific IC50 values are not provided in the available search results.
7-Amino-4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one Synthesized from this compound.Precursor to Focal Adhesion Kinase (FAK) inhibitors for anticancer applications.A patent describes its synthesis as an intermediate for anticancer compounds, but no direct biological data for this specific derivative is given[1].
This compound (Parent Compound) The starting material.Reported to have anticancer activity.A product page mentions anticancer activity against HCT-116 and A549 cancer cell lines through lysine inhibition and DNA synthesis blockage, though detailed experimental data is not provided.

Experimental Protocols

Detailed experimental protocols for the biological screening of these specific derivatives are not fully available in the searched literature. Therefore, representative protocols for common assays are provided below.

General Protocol for MTT Assay for Anticancer Activity Screening

This protocol is a standard method for assessing cell viability and can be adapted for screening compounds against various cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

General Protocol for Cyclooxygenase (COX) Inhibition Assay

This is a representative protocol for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • Inhibitor Incubation: The test compounds (e.g., Methyl 2-(bromomethyl)-6-nitrobenzoate) are pre-incubated with the enzyme at various concentrations for a specified period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is measured using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Visualizations

Synthesis of a Dihydro-1H-isoindol-1-one Derivative

The following diagram illustrates the synthetic pathway from this compound to a key intermediate for potential anticancer compounds, as described in a patent application[1].

G cluster_synthesis Synthesis Pathway M2M6N This compound M2B6N Methyl 2-(bromomethyl)-6-nitrobenzoate M2M6N->M2B6N NBS, AIBN NL Nitro Lactam Intermediate M2B6N->NL Methylamine AL Amino Lactam Intermediate NL->AL Reduction ABDI 7-Amino-4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one AL->ABDI Bromination

Caption: Synthetic route to an isoindol-1-one derivative.

General Workflow for Biological Activity Screening

This diagram outlines a typical workflow for the initial screening and evaluation of a library of synthesized chemical derivatives.

G cluster_workflow Screening Workflow Synthesis Synthesis of Derivatives PrimaryScreening Primary Biological Screening (e.g., MTT Assay @ single high concentration) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SecondaryAssay Secondary Assays (e.g., Mechanism of Action, Specificity) DoseResponse->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

Caption: A generalized workflow for drug discovery screening.

References

A Comparative Guide to the Synthesis of Methyl 2-methyl-6-nitrobenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 2-methyl-6-nitrobenzoate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of different synthetic protocols for this compound, offering a cost-benefit analysis based on experimental data to aid in selecting the most suitable method for your laboratory or industrial needs.

Executive Summary

The synthesis of this compound is primarily approached through a two-step process involving the oxidation of a substituted xylene followed by esterification. This guide evaluates two main strategies:

  • Route A: Oxidation of 3-nitro-o-xylene followed by Esterification. This is a common and industrially relevant approach. We will explore two different oxidation methods:

    • Nitric Acid/Oxygen Oxidation: An industrial method that co-produces other valuable nitrobenzoic acids.

    • Potassium Permanganate Oxidation: A classic laboratory-scale oxidation method. We will then compare two esterification methods for the resulting 2-methyl-6-nitrobenzoic acid:

    • Fischer-Speier Esterification: A traditional acid-catalyzed esterification using methanol.

    • Methylation with Dimethyl Sulfate: A potent methylation agent that can be effective for sterically hindered acids.

  • Route B: Nitration of Methyl 2-methylbenzoate. This route is more direct but presents challenges in controlling the regioselectivity of the nitration, potentially leading to a complex mixture of isomers that are difficult to separate.

This guide will focus on providing detailed protocols and a comparative analysis of the methods in Route A, as they represent more controlled and predictable synthetic pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthesis protocols, allowing for a direct comparison of their efficiency and cost-effectiveness.

Parameter Route A1: Nitric Acid/O₂ Oxidation + Fischer Esterification Route A2: KMnO₄ Oxidation + Fischer Esterification Route A1: Nitric Acid/O₂ Oxidation + Dimethyl Sulfate Methylation Route A2: KMnO₄ Oxidation + Dimethyl Sulfate Methylation
Starting Material 3-nitro-o-xylene3-nitro-o-xylene3-nitro-o-xylene3-nitro-o-xylene
Oxidation Yield Variable (Co-production)Moderate to HighVariable (Co-production)Moderate to High
Esterification Yield Good to ExcellentGood to ExcellentExcellentExcellent
Overall Yield ModerateModerateGoodGood
Reaction Time 6-18 hours (oxidation) + 4-5 hours (esterification)Several hours (oxidation) + 4-5 hours (esterification)6-18 hours (oxidation) + 1.5 hours (esterification)Several hours (oxidation) + 1.5 hours (esterification)
Reagent Cost ModerateHighModerateHigh
Safety Concerns High pressure, corrosive acidsStrong oxidizer, exothermicHigh pressure, corrosive acids, toxic/carcinogenic reagentStrong oxidizer, exothermic, toxic/carcinogenic reagent
Waste Products Acidic wastewater, NOx gasesMnO₂ sludgeAcidic wastewater, NOx gases, hazardous organic wasteMnO₂ sludge, hazardous organic waste

Experimental Protocols

Route A: Oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid

Protocol A1: Nitric Acid/Oxygen Co-production Method

This industrial method involves the oxidation of 3-nitro-o-xylene in the presence of dilute nitric acid and oxygen under pressure. This process co-produces 3-nitro-2-methylbenzoic acid and other byproducts.

  • Reaction: 3-nitro-o-xylene is heated with 10-35% nitric acid in an oxidation reaction kettle at 120-150°C. Oxygen is introduced at a pressure of 1.5-4.0 MPa, and the reaction is stirred for 6-18 hours.[1][2]

  • Work-up: After cooling, the crude product mixture is filtered. The desired 2-methyl-6-nitrobenzoic acid is then separated from the other isomers and byproducts through a series of extractions and pH adjustments.[1][2]

  • Yield: The yield of 2-methyl-6-nitrobenzoic acid is dependent on the specific reaction conditions, with one example reporting a crude product containing 24.7% of the desired acid.[2]

  • Byproducts: The main byproducts include 3-nitro-2-methylbenzoic acid and 3-nitrophthalic acid.[1][2]

Protocol A2: Potassium Permanganate Oxidation Method

  • Reaction: 3-nitro-o-xylene is reacted with a solution of potassium permanganate in an alkaline aqueous medium. The reaction mixture is typically heated to reflux for several hours.

  • Work-up: After the reaction is complete, the excess potassium permanganate is destroyed, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the 2-methyl-6-nitrobenzoic acid, which is collected by filtration and purified by recrystallization.

  • Yield: The yield can be variable and is often moderate due to the formation of over-oxidized products like nitrophthalic acids.

  • Byproducts: The primary byproduct is manganese dioxide. Over-oxidation can lead to the formation of 3-nitrophthalic acid.

Esterification of 2-methyl-6-nitrobenzoic acid

Protocol E1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification.

  • Reaction: 2-methyl-6-nitrobenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then refluxed for 4-5 hours.[3]

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried and the solvent evaporated to yield the methyl ester.

  • Yield: Yields are typically good to excellent, although the steric hindrance of the ortho-methyl group may slow down the reaction.

Protocol E2: Methylation with Dimethyl Sulfate

Dimethyl sulfate is a powerful methylating agent that can be effective for sterically hindered carboxylic acids.

  • Reaction: 2-methyl-6-nitrobenzoic acid is treated with a selective base like sodium bicarbonate to form the carboxylate salt. Dimethyl sulfate is then added, and the reaction mixture is stirred at a moderate temperature (e.g., 90°C) for about 90 minutes.[4][5]

  • Work-up: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to give the desired ester.

  • Yield: This method can provide excellent yields, often exceeding 90%.[4][5]

Visualization of Synthetic Pathways

Synthesis_Protocols cluster_oxidation Oxidation of 3-nitro-o-xylene cluster_esterification Esterification 3-nitro-o-xylene 3-nitro-o-xylene Nitric Acid / O2 Nitric Acid / O2 3-nitro-o-xylene->Nitric Acid / O2 Industrial Co-production KMnO4 KMnO4 3-nitro-o-xylene->KMnO4 Lab Scale 2-methyl-6-nitrobenzoic acid 2-methyl-6-nitrobenzoic acid Nitric Acid / O2->2-methyl-6-nitrobenzoic acid KMnO4->2-methyl-6-nitrobenzoic acid Fischer Esterification Fischer Esterification 2-methyl-6-nitrobenzoic acid->Fischer Esterification Methanol, H2SO4 Dimethyl Sulfate Dimethyl Sulfate 2-methyl-6-nitrobenzoic acid->Dimethyl Sulfate Base, (CH3)2SO4 This compound This compound Fischer Esterification->this compound Dimethyl Sulfate->this compound

Caption: Synthetic pathways to this compound.

Cost-Benefit Analysis

Route A1 (Nitric Acid/O₂ Oxidation):

  • Benefits: This method is suitable for large-scale industrial production and allows for the co-production of other valuable nitroaromatic compounds. The starting materials are relatively inexpensive.

  • Drawbacks: This process requires specialized high-pressure equipment and poses significant safety risks due to the use of nitric acid at high temperatures and pressures. The separation of the desired product from a mixture of isomers can be complex and costly. The generation of acidic wastewater and NOx gases presents environmental concerns.

Route A2 (KMnO₄ Oxidation):

  • Benefits: This is a well-established laboratory method that does not require specialized high-pressure equipment.

  • Drawbacks: Potassium permanganate is a relatively expensive oxidizing agent, and the reaction generates a significant amount of manganese dioxide waste, which can be problematic for disposal on a large scale. The reaction can also suffer from over-oxidation, leading to lower yields of the desired carboxylic acid.

Esterification Method Comparison:

  • Fischer-Speier Esterification:

    • Benefits: This method uses inexpensive and readily available reagents (methanol and sulfuric acid). The work-up is relatively straightforward.

    • Drawbacks: The reaction is an equilibrium process and may require a large excess of methanol to drive it to completion, especially with a sterically hindered acid. Reaction times can be long.

  • Dimethyl Sulfate Methylation:

    • Benefits: This method is often faster and can provide higher yields, particularly for sterically hindered substrates.

    • Drawbacks: Dimethyl sulfate is highly toxic and a suspected carcinogen, requiring stringent safety precautions. It is also more expensive than methanol and sulfuric acid.

Conclusion and Recommendations

The choice of the optimal synthesis protocol for this compound depends heavily on the scale of production and the available resources.

  • For large-scale industrial production, the Nitric Acid/Oxygen co-production method (Route A1) is likely the most economically viable, provided the infrastructure for handling high-pressure reactions and for separating the product mixture is in place. The co-production of other saleable isomers can offset the initial investment and operational costs.

  • For laboratory-scale synthesis, where simplicity and control are prioritized over raw material cost, the Potassium Permanganate Oxidation (Route A2) followed by either Fischer Esterification or Dimethyl Sulfate Methylation is a more practical approach.

    • If avoiding highly toxic reagents is a priority and moderate yields are acceptable, Fischer Esterification is a suitable choice.

    • If higher yields and shorter reaction times are desired, and the necessary safety measures for handling dimethyl sulfate can be implemented, then methylation with dimethyl sulfate is the superior option.

Researchers and drug development professionals should carefully consider the trade-offs between yield, cost, safety, and environmental impact when selecting a synthesis protocol. The detailed experimental procedures and comparative data presented in this guide are intended to facilitate an informed decision-making process.

References

The Strategic Utility of Methyl 2-methyl-6-nitrobenzoate in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methyl-6-nitrobenzoate stands as a versatile, yet underexplored, intermediate in the landscape of organic synthesis. Its strategic placement of a nitro group ortho to a methyl and a methyl ester group on a benzene ring offers a unique combination of steric and electronic properties, paving the way for the construction of complex molecular architectures. This guide provides a comprehensive literature review of its applications, presenting a comparative analysis with its positional isomers and detailing experimental protocols for its synthesis and derivatization.

At a Glance: A Comparative Overview of Methyl 2-methyl-nitrobenzoate Isomers

The true value of this compound as a synthetic building block is best understood when compared with its isomers. The position of the nitro group significantly influences the reactivity and synthetic utility of the molecule, directing its application toward different classes of target compounds.

CompoundKey ApplicationsNotable End Products
This compound Precursor to bioactive heterocycles (e.g., quinazolinones)Investigational compounds
Methyl 2-methyl-3-nitrobenzoate Intermediate in pharmaceutical synthesisLenalidomide (anticancer drug)
Methyl 2-methyl-4-nitrobenzoate Intermediate for pharmaceuticalsTolvaptan (hyponatremia treatment)
Methyl 2-nitrobenzoate Intermediate for dyes and antitumor drugsVarious dyes and drug candidates
Methyl 3-nitrobenzoate Common intermediate in organic synthesisVarious functionalized aromatics
Methyl 4-nitrobenzoate Precursor to various pharmaceuticals and materialsAnesthetic agents, polymers

The Synthetic Pathway: From Starting Material to Key Intermediate

The synthesis of this compound is a critical first step in its journey as a synthetic intermediate. While a specific, detailed protocol for this particular isomer is not abundantly available in the literature, a general approach involves the nitration of methyl 2-methylbenzoate. The following is a representative experimental protocol adapted from the well-established nitration of methyl benzoate.

Experimental Protocol: Synthesis of Methyl m-nitrobenzoate (A Comparative Example)

Materials:

  • Methyl benzoate (1.5 moles)

  • Concentrated sulfuric acid (400 cc)

  • Concentrated nitric acid (sp. gr. 1.42, 1.96 moles)

  • Ice

  • Methyl alcohol

Procedure:

  • A mixture of methyl benzoate and concentrated sulfuric acid is prepared in a round-bottomed flask and cooled to 0-10°C in an ice bath.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added gradually to the stirred methyl benzoate solution, maintaining the temperature between 5-15°C. This step typically takes about one hour.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

  • The mixture is then poured over cracked ice, causing the crude methyl m-nitrobenzoate to precipitate as a solid.

  • The solid product is collected by suction filtration and washed with water.

  • To remove impurities, the crude product is agitated with ice-cold methyl alcohol and then filtered again.

  • The purified solid is dried to yield methyl m-nitrobenzoate (81-85% yield).[1]

Note: The synthesis of this compound from methyl 2-methylbenzoate would follow a similar procedure, though the directing effects of the methyl group would influence the isomer distribution of the product. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer.

Unlocking Potential: Applications in Heterocyclic Synthesis

The primary synthetic utility of this compound lies in its conversion to downstream products, most notably heterocyclic compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of cyclization reactions.

The Gateway Reaction: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation that opens up a plethora of synthetic possibilities. A common and effective method for this reduction is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Methyl m-nitrobenzoate (A Representative Procedure)

Materials:

  • Methyl m-nitrobenzoate

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas

Procedure:

  • Methyl m-nitrobenzoate is dissolved in methanol in a suitable hydrogenation vessel.

  • A catalytic amount of Pd/C is added to the solution.

  • The vessel is connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield methyl m-aminobenzoate.

This reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and enabling subsequent cyclization reactions.

Building Complexity: Synthesis of Bioactive Quinazolinones

The resulting methyl 2-amino-6-methylbenzoate is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

The general synthetic strategy involves the condensation of the anthranilate derivative with a suitable cyclizing agent.

Quinazolinone_Synthesis Methyl_2_amino_6_methylbenzoate Methyl 2-amino-6-methylbenzoate Intermediate N-Acyl Intermediate Methyl_2_amino_6_methylbenzoate->Intermediate Acylation Cyclizing_Agent Cyclizing Agent (e.g., Formamide, Chloroacetyl chloride) Cyclizing_Agent->Intermediate Quinazolinone Substituted Quinazolinone Intermediate->Quinazolinone Cyclization/Dehydration

Caption: General workflow for the synthesis of quinazolinones.

A Case Study in Drug Development: Tolvaptan Synthesis from a Positional Isomer

To highlight the importance of nitrobenzoate derivatives in pharmaceutical manufacturing, the synthesis of Tolvaptan, a drug used to treat hyponatremia, provides an excellent comparative example. The synthesis starts from 2-methyl-4-nitrobenzoic acid, a positional isomer of the acid precursor to our title compound.

Experimental Workflow for Tolvaptan Synthesis:

Tolvaptan_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Modification and Final Product 2_methyl_4_nitrobenzoic_acid 2-Methyl-4-nitrobenzoic acid Acyl_chloride 2-Methyl-4-nitrobenzoyl chloride 2_methyl_4_nitrobenzoic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl chloride Thionyl_chloride->Acyl_chloride Amide_intermediate N-Acylated Intermediate Acyl_chloride->Amide_intermediate Amide Coupling Benzazepine_derivative 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Benzazepine_derivative->Amide_intermediate Amino_intermediate Amino Intermediate Amide_intermediate->Amino_intermediate Reduction Reduction Nitro Reduction (e.g., SnCl2/HCl) Reduction->Amino_intermediate Tolvaptan_precursor Tolvaptan Precursor Amino_intermediate->Tolvaptan_precursor Acylation Acylation Acylation with 2-methylbenzoyl chloride Acylation->Tolvaptan_precursor Tolvaptan Tolvaptan Tolvaptan_precursor->Tolvaptan Reduction Final_Reduction Ketone Reduction (e.g., NaBH4) Final_Reduction->Tolvaptan

Caption: Key steps in the synthesis of the drug Tolvaptan.

This multi-step synthesis underscores the critical role of the nitro-substituted benzoic acid moiety as a versatile handle for constructing complex, biologically active molecules.[5][6][7][8][9] The initial activation of the carboxylic acid, followed by amide bond formation and subsequent reduction of the nitro group, is a common and powerful strategy in medicinal chemistry.

Conclusion

While direct, large-scale applications of this compound are not as extensively documented as those of its isomers, its potential as a valuable synthetic intermediate is clear. Its unique substitution pattern provides a platform for the synthesis of diverse heterocyclic systems, a cornerstone of modern drug discovery. The comparative analysis with its isomers, particularly in the context of established drug syntheses like that of Tolvaptan, highlights the nuanced yet critical role that substituent positioning plays in the strategic design of synthetic routes. Further exploration of the reactivity of this compound is warranted and holds the promise of unlocking novel pathways to biologically active molecules.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-methyl-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 2-methyl-6-nitrobenzoate (CAS No. 61940-22-5). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection Type Specific Recommendations Standards
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[4]
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected before use.EU Directive 89/686/EEC and the standard EN 374.[4]
Body Protection Fire/flame resistant and impervious clothing. Long-sleeved lab coat.-
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.-

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure emergency exits and a risk-elimination area are readily accessible.[4]

Handling Procedures:

  • Avoid contact with skin and eyes.[4][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Use non-sparking tools and prevent fire from electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Waste Disposal:

  • Dispose of this chemical and its container at a hazardous or special waste collection point.

  • Do not let the chemical enter drains.[4]

Contaminated Packaging:

  • Contaminated packaging should be treated as the chemical itself.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

Experimental Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Handling A Identify Hazards of This compound B Consult Safety Data Sheet (SDS) A->B Review C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Inform D Inspect PPE for Damage C->D Procure E Don PPE Correctly D->E Proceed if OK F Handle Chemical in Designated Area (Fume Hood) E->F Begin Work G Doff PPE Correctly F->G Complete Work H Dispose of Contaminated PPE as Hazardous Waste G->H Segregate I Wash Hands Thoroughly H->I Final Step

Caption: Workflow for selecting and using Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.